ent-Heronamide C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C29H41NO3 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(3E,5E,7E,9R,10S,11Z,13E,15E,20R)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15-hexaen-2-one |
InChI |
InChI=1S/C29H41NO3/c1-4-5-6-7-8-9-19-26-20-13-10-16-24(2)17-11-14-21-27(31)28(32)23-25(3)18-12-15-22-29(33)30-26/h6-9,11-12,14-18,21-23,26-28,31-32H,4-5,10,13,19-20H2,1-3H3,(H,30,33)/b7-6+,9-8+,17-11+,18-12+,21-14-,22-15+,24-16+,25-23+/t26-,27-,28+/m0/s1 |
InChI Key |
SAMBOMHOYJPACQ-YPDURWNLSA-N |
Isomeric SMILES |
CCC/C=C/C=C/C[C@H]1CCC/C=C(/C=C/C=C\[C@@H]([C@@H](/C=C(/C=C/C=C/C(=O)N1)\C)O)O)\C |
Canonical SMILES |
CCCC=CC=CCC1CCCC=C(C=CC=CC(C(C=C(C=CC=CC(=O)N1)C)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
ent-Heronamide C discovery and origin
An In-Depth Technical Guide on the Discovery and Origin of ent-Heronamide C
Introduction
This compound is the synthetic enantiomer of Heronamide C, a member of the heronamide family of polyene macrolactams. The natural heronamides have been isolated from marine-derived bacteria of the genus Streptomyces and exhibit interesting biological activities, particularly as membrane-binding agents.[1][2] The synthesis of this compound was undertaken not as a target for its own inherent natural occurrence, but as a crucial chemical probe. Its development has been instrumental in elucidating the mode of action of the natural Heronamide C, specifically regarding the importance of stereochemistry in its interaction with biological membranes.[3][4][5] This document provides a detailed overview of the origin of the parent compound, the rationale and methodology for the synthesis of this compound, and the key findings derived from its use.
Origin and Biosynthesis of the Natural Heronamide Family
The heronamide family of natural products was first isolated from a marine-derived actinomycete, Streptomyces sp.[1][2] Notably, Heronamides A, B, and C were extracted from an Australian marine-derived Streptomyces species.[6] These compounds are characterized by a 20-membered macrolactam ring system.
A plausible biosynthetic pathway for the formation of Heronamides A and B from Heronamide C has been proposed. This pathway suggests that the key carbocyclic ring transformations proceed through an unprecedented synchronized tandem electrocyclization mechanism.[6] This proposed biogenesis provides a framework for understanding the structural diversity within the heronamide family and has inspired biomimetic total synthesis strategies.
Rationale for the Synthesis of this compound
The synthesis of this compound, the unnatural enantiomer of Heronamide C, was a strategic endeavor to investigate the stereochemical requirements of the molecule's biological activity. By creating a mirror image of the natural product, researchers could probe whether the cellular targets of Heronamide C recognize its specific three-dimensional shape. This approach is fundamental in chemical genetics for understanding drug-target interactions. The evaluation of this compound's antifungal activity revealed the existence of chiral recognition between Heronamide C and components of the cell membrane, highlighting the importance of the natural stereochemistry for its full potency.[3][4][5]
Experimental Protocols: Total Synthesis of this compound
The total synthesis of this compound was achieved through a highly modular strategy.[5][7] This approach involved the synthesis of two complex fragments, which were then coupled and cyclized to form the final macrolactam.
Methodology:
-
Fragment Synthesis :
-
Fragment Coupling (Stille Coupling) :
-
Macrolactamization :
-
The linear precursor 31 was treated with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to remove a protecting group, followed by treatment with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the intramolecular amide bond formation, yielding the TES-protected macrocycle 32 .[5][7]
-
-
Deprotection :
Quantitative Data
The synthesis and biological evaluation of this compound yielded key quantitative data that are summarized below.
Table 1: Synthetic Yields
| Reaction Step | Product | Yield | Reference |
|---|---|---|---|
| Stille Coupling | Coupling product 31 | 40% | [5][7] |
| Macrolactamization | TES-protected 32 | 53% (over 2 steps) | [5][7] |
| Deprotection | this compound (ent-1 ) | 90% |[5][7] |
Table 2: Antifungal Activity against Schizosaccharomyces pombe (Fission Yeast)
| Compound | Strain | IC₅₀ (μM) | Reference |
|---|---|---|---|
| This compound (ent-1 ) | Wild-type | 0.26 | [5] |
| This compound (ent-1 ) | erg2Δ mutant | 0.44 | [5] |
| this compound (ent-1 ) | erg31Δ erg32Δ double mutant | 0.38 |[5] |
Note: The activity of this compound was found to be approximately 10-fold less potent than that of the natural Heronamide C, indicating chiral recognition by its cellular target(s).[5]
Table 3: Spectroscopic Data
| Compound | Method | Key Observation | Reference |
|---|---|---|---|
| This compound (ent-1 ) | Circular Dichroism (CD) | Negative Cotton effect | [7] |
| 8-deoxyheronamide C | Circular Dichroism (CD) | Positive Cotton effect |[7] |
Note: The CD spectrum of this compound was nearly symmetrical to that of 8-deoxyheronamide C, which is consistent with it being the enantiomer.[7]
Conclusion
While this compound is not a natural product, its design and total synthesis represent a significant achievement in chemical biology. It has served as an invaluable tool for probing the structure-activity relationship of the heronamide class of molecules. The comparative biological evaluation of this compound and its natural counterpart has provided direct evidence for chiral recognition in the mechanism of action, demonstrating that the specific stereochemistry of the natural product is crucial for its potent antifungal activity. This work underscores the power of total synthesis to create molecular probes that can unlock fundamental insights into biological processes.
References
- 1. Isolation, structure determination and biological activities of heronamides, novel membrane binders from Streptomyces sp. [jstage.jst.go.jp]
- 2. Structure and biological activity of 8-deoxyheronamide C from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide on the Mode of Action Studies of ent-Heronamide C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the mode of action of ent-Heronamide C, a synthetic enantiomer of the natural product Heronamide C. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the proposed molecular interactions and experimental workflows.
Introduction
Heronamide C is a polyene macrolactam with notable biological activity. To investigate its mechanism of action, its enantiomer, this compound, was designed and synthesized as a chemical probe.[1][2][3][4][5][6] Studies comparing the activity of Heronamide C and this compound have provided valuable insights into the stereospecificity of its biological target interactions, pointing towards a mechanism involving chiral recognition at the cell membrane.[2][3][7] This guide will delve into the key findings from these mode of action studies.
Quantitative Biological Activity
The antifungal activity of this compound was evaluated against the fission yeast Schizosaccharomyces pombe. The half-maximal inhibitory concentration (IC50) values were determined for the wild-type strain and for mutant strains with alterations in ergosterol biosynthesis (erg2Δ and erg31Δ erg32Δ).[7] These data, compared with the activity of the natural enantiomer and another analogue, 8-deoxyheronamide C, highlight the importance of stereochemistry for potent activity.
| Compound | Target Organism/Cell Line | IC50 (μM) | Reference(s) |
| This compound | S. pombe (wild-type) | 0.26 | [7] |
| S. pombe (erg2Δ mutant) | 0.44 | [7] | |
| S. pombe (erg31Δ erg32Δ mutant) | 0.38 | [7] | |
| 8-deoxyheronamide C | S. pombe (wild-type) | ~5.2 | [7] |
| Heronamide C | S. pombe (wild-type) | ~0.026 | [7] |
Note: The IC50 value for 8-deoxyheronamide C is approximately 20-fold higher than that of this compound against the wild-type strain. The IC50 value for Heronamide C is approximately 10-fold lower than that of this compound against the wild-type strain.[7]
Proposed Mode of Action
The current hypothesis for the mode of action of Heronamide C and its enantiomer suggests that they target the cell membrane. Molecular dynamics simulations indicate that these molecules insert into the lipid bilayer, particularly interacting with lipids that have saturated hydrocarbon chains.[6] This interaction is thought to disrupt the structure and function of the cell membrane.[6]
The significant difference in antifungal potency between Heronamide C and this compound strongly suggests that a specific chiral interaction with a component in the cell membrane is crucial for its full biological effect.[2][7] While this compound still exhibits antifungal activity, it is tenfold less potent than the natural form, indicating that while the interaction is not strictly essential for activity, it greatly enhances it.[7] The C16–C17 double bond has also been identified as being exceptionally important for the antifungal activity of Heronamide C.[2][3][7]
Caption: Proposed mode of action of this compound at the cell membrane.
Experimental Protocols
The following provides a generalized methodology for the key experiments cited in the mode of action studies of this compound. For detailed, step-by-step protocols, please refer to the supporting information of the source publications.
Antifungal Activity Assay (Broth Microdilution Method)
-
Strains and Culture Conditions: Fission yeast (Schizosaccharomyces pombe) wild-type and mutant strains are cultured in an appropriate liquid medium (e.g., YES medium) at a suitable temperature (e.g., 30°C) with shaking.
-
Compound Preparation: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions are then made to achieve the desired final concentrations for the assay.
-
Assay Setup: In a 96-well microplate, the yeast cell suspension, diluted to a specific optical density (e.g., OD600 = 0.01), is mixed with the various concentrations of this compound. A positive control (e.g., a known antifungal agent) and a negative control (solvent only) are included.
-
Incubation: The microplate is incubated at the optimal growth temperature for a defined period (e.g., 24-48 hours).
-
Data Acquisition: Cell growth is quantified by measuring the optical density at 600 nm using a microplate reader.
-
Data Analysis: The percentage of growth inhibition is calculated relative to the negative control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the antifungal activity assay.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound was a key step in elucidating the mode of action of the natural product. It was constructed from two main fragments, C1-C13 and C14-C27, which were coupled and then cyclized.[6]
Caption: Synthetic strategy for this compound.
The comparison of the biological activities of Heronamide C, this compound, and other analogues like 16,17-dihydroheronamide C has been crucial. The findings indicate that both the overall shape of the macrolide, dictated by its stereochemistry, and specific structural features, such as the C16-C17 double bond, are critical for potent antifungal activity.[7] The reduced activity of the 16,17-dihydro analogue underscores the importance of this double bond.[2][3]
Conclusion
The study of this compound has been instrumental in refining the mode of action hypothesis for the heronamide class of compounds. The evidence strongly points to the cell membrane as the primary target, with a key chiral recognition event being responsible for the high potency of the natural enantiomer. Future research may focus on identifying the specific membrane component that interacts with heronamides and further elucidating the molecular details of how this interaction leads to membrane perturbation and cell death. These findings provide a solid foundation for the potential development of novel antifungal agents based on the heronamide scaffold.
References
An In-depth Technical Guide on the Biological Activity of ent-Heronamide C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of ent-Heronamide C, with a focus on its antifungal properties. The information is compiled from recent scientific literature, presenting quantitative data, experimental methodologies, and visual representations of key concepts to facilitate understanding and further research in the field of natural product chemistry and drug discovery.
Introduction
This compound is the enantiomer of Heronamide C, a polyene macrolactam isolated from a marine-derived Streptomyces sp.[1] While natural Heronamide C has shown interesting biological effects, the study of its enantiomer, this compound, has been crucial in elucidating the stereochemical requirements for its biological activity. This document focuses on the reported antifungal activity of this compound and the experimental basis for these findings.
Antifungal Activity of this compound
This compound has been synthesized and evaluated for its growth inhibition activity against the fission yeast Schizosaccharomyces pombe.[2] The studies revealed that this compound possesses antifungal properties, although with a lower potency compared to its natural counterpart, Heronamide C. This suggests that the biological target of these compounds exhibits chiral recognition.[2]
The inhibitory effects of this compound on the growth of wild-type and specific mutant strains of fission yeast are summarized below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound | Fission Yeast Strain | IC50 (µM)[2] |
| This compound | Wild-type | 0.26 |
| erg2Δ mutant | 0.44 | |
| erg31Δ erg32Δ double mutant | 0.38 | |
| 8-deoxyheronamide C | Wild-type | (Positive Control) |
Note: The ergΔ mutants are deficient in specific enzymes involved in ergosterol biosynthesis, a key component of fungal cell membranes.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the literature regarding the antifungal activity of this compound.
The synthesis of this compound was achieved through a modular strategy.[2][3] Key steps involved the preparation of two main fragments, the C1–C13 fragment (ent-9) from D-ribose and the C14–C27 fragment (12) from homoallylamine.[2][3] These fragments were coupled using Stille conditions.[2][3] Subsequent treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and HATU led to the formation of the TES-protected macrocycle.[2][3] The final deprotection of the TES groups was accomplished using tetra-n-butylammonium fluoride (TBAF) to yield this compound.[2][3]
The antifungal activity of this compound was assessed by determining its inhibitory effect on the growth of Schizosaccharomyces pombe.
-
Strains: A wild-type strain and mutant strains with deletions in genes related to ergosterol biosynthesis (erg2Δ and erg31Δ erg32Δ) were used.[2]
-
Culture Preparation: Fission yeast cells were pre-cultured in a suitable liquid medium (e.g., YES medium) at an optimal temperature (e.g., 30°C) until they reached the mid-logarithmic growth phase.
-
Assay Setup: The cell cultures were then diluted to a specific density (e.g., 1 x 10^5 cells/mL) in fresh medium.
-
Compound Treatment: A serial dilution of this compound (dissolved in a suitable solvent like DMSO) was added to the cell suspensions in a 96-well microplate. A solvent control (DMSO) and a positive control (e.g., 8-deoxyheronamide C) were included.
-
Incubation: The microplates were incubated at the optimal growth temperature for a defined period (e.g., 24-48 hours).
-
Growth Measurement: Cell growth was quantified by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
IC50 Determination: The IC50 values were calculated by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: Structure-Activity Relationship of Heronamide Derivatives.
References
A Technical Guide to the Natural Sources of Heronamide Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heronamides are a family of polyene macrolactams produced by various species of Gram-positive bacteria, primarily from the genus Streptomyces. These compounds have garnered significant interest within the scientific community due to their unique chemical structures and diverse biological activities. This technical guide provides an in-depth overview of the natural sources of heronamides, detailing the producing organisms, methods for their isolation and quantification, and a summary of their known biological effects and proposed mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product discovery, medicinal chemistry, and the development of novel therapeutic agents.
Natural Sources of Heronamide Compounds
Heronamides are secondary metabolites synthesized by filamentous bacteria belonging to the genus Streptomyces. These microorganisms are ubiquitous in terrestrial and marine environments and are renowned for their prolific production of a wide array of bioactive natural products. To date, several distinct Streptomyces species have been identified as producers of heronamide compounds.
Initial discoveries identified a Streptomyces species isolated from a shallow water sediment sample collected off Heron Island, Australia, as a source of heronamides A-C.[1] Subsequent research has led to the isolation of a growing family of heronamide analogues, designated A through L, from various terrestrial and marine-derived Streptomyces strains.[2]
For instance, Streptomyces niveus (strain YIM 32862), isolated from forest soil, has been shown to produce a range of heronamides, including G, H, I, J, K, and L.[1] Another notable producer is Streptomyces sp. TP-A0871, a soil isolate from Toyama, Japan, which is known to produce heronamide C.[3] The deep-sea-derived Streptomyces sp. SCSIO 03032 has also been identified as a source of heronamides.
Quantitative Data on Heronamide Production
The production of heronamides by Streptomyces is typically achieved through submerged fermentation in nutrient-rich media. The yields of individual heronamide compounds can vary significantly depending on the producing strain, fermentation conditions (e.g., media composition, temperature, aeration), and extraction and purification methodologies. The following tables summarize the reported quantitative data for the isolation of various heronamide compounds from different Streptomyces species.
| Heronamide | Producing Organism | Fermentation Volume (L) | Crude Extract (g) | Isolated Yield (mg) | Reference |
| Heronamide A | Streptomyces sp. OUCT16-38 | 40 | - | - | [4] |
| Heronamide B | Streptomyces sp. OUCT16-38 | 40 | - | - | [4] |
| Heronamide C | Streptomyces sp. OUCT16-38 | 40 | - | - | [4] |
| 8-deoxyheronamide C | Streptomyces sp. OUCT16-38 | 40 | - | - | [4] |
| Heronamide G | Streptomyces niveus YIM 32862 | 140 | - | 15.0 | [1] |
| Heronamide H | Streptomyces niveus YIM 32862 | 140 | - | 8.0 | [1] |
| Heronamide I | Streptomyces niveus YIM 32862 | 140 | - | 5.0 | [1] |
| Heronamide J | Streptomyces niveus YIM 32862 | 140 | - | 6.0 | [1] |
| Heronamide K | Streptomyces niveus YIM 32862 | 140 | - | 7.0 | [1] |
| Heronamide L | Streptomyces niveus YIM 32862 | 140 | - | 4.0 | [1] |
Experimental Protocols
Fermentation of Heronamide-Producing Streptomyces
A representative protocol for the large-scale fermentation of a heronamide-producing Streptomyces strain is as follows:
-
Strain Cultivation: A well-sporulated culture of the Streptomyces strain is grown on a suitable agar medium (e.g., MS medium).
-
Inoculum Preparation: A loopful of spores is inoculated into a seed culture medium (e.g., liquid F2 culture medium) in a baffled flask. The flask is incubated on a rotary shaker at a specified temperature (e.g., 30°C) and agitation speed (e.g., 220 rpm) for a defined period (e.g., 7 days).
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium in a fermenter. For a 40 L scale, the culture broth is incubated under controlled conditions for an extended period to allow for the biosynthesis and accumulation of heronamides.[4]
Extraction and Isolation of Heronamide Compounds
The recovery of heronamides from the fermentation broth typically involves the following steps:
-
Biomass Separation: The culture broth is harvested, and the mycelial biomass is separated from the supernatant by centrifugation or filtration.
-
Solvent Extraction: The supernatant is extracted with an organic solvent, most commonly ethyl acetate, to partition the heronamide compounds into the organic phase.[4]
-
Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic purification steps to isolate the individual heronamide compounds. This multi-step process often includes:
-
Initial Fractionation: Partitioning the crude extract between different solvent systems (e.g., 90% methanol and n-hexane) to remove nonpolar impurities.[4]
-
Column Chromatography: Sequential separation using various stationary phases such as silica gel, Sephadex LH-20, and C18 reverse-phase silica gel.
-
High-Performance Liquid Chromatography (HPLC): Final purification of the fractions is typically achieved using preparative or semi-preparative HPLC to yield pure heronamide compounds.
-
Quantification of Heronamide Production
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for the quantification of heronamide compounds. A general workflow for quantitative analysis is as follows:
-
Standard Preparation: A calibration curve is generated using a purified and quantified standard of the target heronamide.
-
Sample Preparation: A known amount of the crude extract or a fraction from the purification process is dissolved in a suitable solvent (e.g., methanol).
-
HPLC Analysis: The sample is injected onto an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a detector (e.g., diode array detector or mass spectrometer).
-
Quantification: The concentration of the heronamide in the sample is determined by comparing the peak area of the analyte with the calibration curve.
Signaling Pathways and Experimental Workflows
Proposed Biosynthetic Pathway of Heronamides
Heronamides are polyketides, and their biosynthesis is proposed to be carried out by a Type I polyketide synthase (PKS) multienzyme complex. The draft genome sequence of Streptomyces sp. TP-A0871, a producer of heronamide C, has revealed the presence of a large PKS gene cluster that is likely responsible for heronamide biosynthesis.[3] The general biosynthetic scheme is thought to involve the sequential condensation of small carboxylic acid-derived extender units to a starter unit, followed by a series of modifications including reductions, dehydrations, and cyclizations to form the macrolactam ring.
Caption: Proposed biosynthetic pathway for heronamide compounds.
Experimental Workflow for Bioactivity Screening
The biological activities of heronamide compounds are assessed using a variety of in vitro assays. A typical workflow for screening the bioactivity of a newly isolated heronamide is depicted below.
Caption: A generalized workflow for the bioactivity screening of heronamide compounds.
Known Biological Activities and Mechanism of Action
Heronamides have been reported to exhibit a range of biological activities, including antimicrobial and cytotoxic effects. For example, heronamide C has been shown to have a reversible, non-cytotoxic effect on the morphology of mammalian cells.[1][5]
Studies on the mechanism of action of heronamides have revealed that they can target cellular membranes. Specifically, 8-deoxyheronamide C has been shown to interact with saturated hydrocarbon chains within the lipid membranes of fission yeast, leading to perturbations in the structure of membrane microdomains and resulting in abnormal cell wall morphology. This interaction with the cell membrane is a key aspect of their biological activity.
Conclusion
Heronamide compounds represent a valuable class of natural products with significant potential for further investigation and development. The continued exploration of diverse terrestrial and marine environments for novel Streptomyces strains is likely to expand the known diversity of the heronamide family. A thorough understanding of their natural sources, biosynthesis, and biological activities is crucial for harnessing their therapeutic potential. The information compiled in this technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full potential of these fascinating molecules.
References
- 1. Heronamides G–L, polyene macrolactams from Streptomyces niveus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Draft Genome Sequence of Streptomyces sp. TP-A0871, a Producer of Heronamide C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of ent-Heronamide C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the total synthesis of ent-Heronamide C, an enantiomer of the naturally occurring Heronamide C. This document is intended to guide researchers in the fields of organic synthesis, medicinal chemistry, and drug development in replicating and potentially improving upon the established synthetic route. The provided protocols are based on the work published by Kanoh and colleagues, who have successfully achieved the total synthesis of this complex macrolactam.
Introduction
Heronamide C is a polyene macrolactam with significant biological activity, including potent antifungal properties. Its proposed mode of action involves interaction with cell membrane lipids, leading to perturbations in membrane structure and function. The synthesis of its enantiomer, this compound, is crucial for structure-activity relationship (SAR) studies and for elucidating the stereochemical requirements for its biological activity. The total synthesis described herein employs a convergent and modular strategy, which involves the synthesis of two key fragments, a C1-C13 fragment (ent-9 ) and a C14-C27 fragment (12 ), followed by their coupling and subsequent macrolactamization.
Retrosynthetic Analysis and Strategy
The synthetic strategy for this compound is a convergent approach, which enhances efficiency by allowing for the parallel synthesis of complex fragments that are later combined. The key disconnection points are the C13-C14 amide bond and the C1-C27 ester linkage, leading to two major fragments.
A simplified retrosynthetic analysis is depicted below. The final macrolactam is envisioned to be formed via an intramolecular amide bond formation. The linear precursor for this cyclization is assembled through a Stille cross-coupling reaction between the vinyl iodide of the C14-C27 fragment and a vinyl stannane derived from the C1-C13 fragment. The C1-C13 fragment (ent-9 ) is synthesized from D-ribose, while the C14-C27 fragment (12 ) is derived from homoallylamine.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
The following protocols are adapted from the supplementary information of the publication by Kanoh et al. All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) with anhydrous solvents unless otherwise noted.
Synthesis of C1-C13 Fragment (ent-9)
The synthesis of the C1-C13 fragment, ent-9 , commences from D-ribose and involves multiple steps of protection, oxidation, and olefination to construct the required stereocenters and functional groups.
(Note: The detailed multi-step synthesis of the fragments is complex and involves numerous intermediates. For the purpose of these notes, the key final steps of the overall synthesis are presented. Researchers are directed to the primary literature for the detailed synthesis of the fragments.)
Synthesis of C14-C27 Fragment (12)
The C14-C27 fragment 12 is synthesized from a chiral homoallylamine derivative. The synthesis involves stereoselective additions, functional group manipulations, and the introduction of the vinyl iodide moiety required for the subsequent coupling reaction.
(Note: As with the C1-C13 fragment, the detailed multi-step synthesis of this fragment is extensive. The primary literature should be consulted for the specific procedures.)
Key Coupling and Cyclization Steps
1. Stille Coupling of Fragments ent-9 and 12 to afford compound 31
-
To a solution of C1-C13 fragment ent-9 and C14-C27 fragment 12 in anhydrous THF are added Pd₂(dba)₃, Ph₃As, and LiCl.
-
The reaction mixture is stirred at 40 °C until the starting materials are consumed (monitored by TLC).
-
Upon completion, the reaction is quenched with saturated aqueous KF solution and stirred for 30 minutes.
-
The mixture is filtered through Celite, and the filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the coupled product 31.
2. Macrolactamization to form TES-protected this compound (32)
-
The linear precursor 31 is first treated with DBU in CH₂Cl₂ to remove the Fmoc protecting group.
-
After completion of the deprotection, the solvent is removed in vacuo.
-
The resulting amine is dissolved in a large volume of THF, and HATU and DIPEA are added.
-
The reaction mixture is stirred at room temperature, and the progress of the macrolactamization is monitored by TLC.
-
Upon completion, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography to yield the TES-protected macrolactam 32.
3. Deprotection to afford this compound
-
To a solution of TES-protected this compound (32) in THF at 0 °C is added TBAF (1M in THF).
-
The reaction is stirred at 0 °C and monitored by TLC.
-
Once the reaction is complete, it is quenched with saturated aqueous NH₄Cl.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
The final product, this compound, is purified by preparative HPLC.
Quantitative Data Summary
The following table summarizes the yields for the key final steps in the total synthesis of this compound.
| Step | Reactants | Product | Yield (%) |
| Stille Coupling | ent-9 and 12 | Coupled Product 31 | 40 |
| Macrolactamization (2 steps) | Coupled Product 31 | TES-protected this compound 32 | 53 |
| TES Deprotection | TES-protected this compound 32 | This compound | 90 |
Biological Activity
This compound has been evaluated for its antifungal activity against various yeast strains. The data reveals important insights into the stereochemical requirements for its biological function.
| Organism/Cell Line | IC₅₀ (µM) for this compound | IC₅₀ (µM) for Heronamide C (for comparison) |
| S. pombe (wild type) | 0.26 | ~0.026 |
| S. pombe erg2Δ mutant | 0.44 | Not reported |
| S. pombe erg31Δ erg32Δ | 0.38 | Not reported |
The data indicates that while this compound retains potent antifungal activity, it is approximately 10-fold less potent than the natural enantiomer, Heronamide C, suggesting that chiral recognition plays a significant role in its interaction with cellular targets.[1]
Experimental Workflow and Signaling Pathway
The overall workflow of the total synthesis and the proposed mechanism of action of Heronamides are illustrated in the following diagrams.
Caption: Total synthesis workflow for this compound.
Caption: Proposed mode of action of Heronamides.
Conclusion
The total synthesis of this compound provides a valuable platform for further investigation into the biological activities of the heronamide class of natural products. The modular strategy allows for the synthesis of analogs for detailed SAR studies, which could lead to the development of new antifungal agents with improved efficacy and selectivity. The provided protocols serve as a detailed guide for researchers aiming to explore the chemical and biological landscape of these fascinating molecules.
References
Synthesis of ent-Heronamide C: A Detailed Protocol
For researchers, scientists, and drug development professionals, this document provides a comprehensive protocol for the total synthesis of ent-Heronamide C, a polyene macrolactam with notable biological activity. This application note details the modular synthetic strategy, experimental procedures for key reactions, and quantitative data for major intermediates and the final product.
Retrosynthetic Analysis and Strategy
The total synthesis of this compound is based on a convergent and modular strategy developed by Kanoh and coworkers. The key disconnections are at the C13-C14 amide bond and the C1-C2 bond, leading to two major fragments: the C1-C13 fragment ent-9 and the C14-C27 fragment 12 . The synthesis plan involves the preparation of these two fragments, followed by a Stille coupling to join them, macrolactamization to form the 20-membered ring, and a final deprotection step to yield the natural product.
Experimental Protocols
Synthesis of C1-C13 Fragment (ent-9)
The C1-C13 fragment ent-9 is prepared from D-ribose. The detailed multi-step synthesis is described in the literature and involves standard protecting group manipulations and carbon chain extensions.
Synthesis of C14-C27 Fragment (12)
The C14-C27 fragment 12 is synthesized from homoallylamine 30 (95% ee). The synthesis of its enantiomer has been previously reported, and the same methodology is applied to produce 12 .
Assembly of the Macrolactam Core
The final stages of the synthesis involve the coupling of the two fragments, cyclization, and deprotection.
Reaction Scheme:
Protocol:
To a solution of the C1-C13 vinyl iodide fragment ent-9 and the C14-C27 vinyl stannane fragment 12 in anhydrous N,N-dimethylformamide (DMF) is added tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), triphenylarsine (Ph₃As), and lithium chloride (LiCl). The reaction mixture is stirred at 40 °C until the starting materials are consumed (monitored by TLC). Upon completion, the reaction is quenched and the product is purified by column chromatography to afford the coupled product 31 .
Reaction Scheme:
Protocol:
The coupled product 31 is first treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane (CH₂Cl₂) at 0 °C to remove the Fmoc protecting group, yielding the corresponding amine. After completion of the deprotection, the solvent is removed under reduced pressure. The resulting crude amine is then dissolved in anhydrous tetrahydrofuran (THF), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) are added. The reaction mixture is stirred at room temperature to effect macrolactamization. The TES-protected this compound (32 ) is then purified by column chromatography.
Reaction Scheme:
Protocol:
To a solution of the TES-protected this compound (32 ) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of tetrabutylammonium fluoride (TBAF) in THF. The reaction is stirred at 0 °C until complete deprotection is observed by TLC. The reaction is then quenched, and the final product, this compound (ent-1 ), is purified by column chromatography.
Quantitative Data
| Step | Product | Starting Materials | Reagents and Conditions | Yield (%) |
| Stille Coupling | 31 | ent-9 and 12 | Pd₂(dba)₃, Ph₃As, LiCl, DMF, 40 °C | 40 |
| Macrolactamization | 32 | 31 | 1. DBU, CH₂Cl₂; 2. HATU, DIPEA, THF | 53 (2 steps) |
| Deprotection | This compound | 32 | TBAF, THF, 0 °C | 90 |
Visualizations
Figure 1. Overall synthetic workflow for this compound.
Figure 2. Key reagents and transformation in the Stille coupling step.
Figure 3. Logical flow of the macrolactamization and deprotection sequence.
Modular Synthesis of ent-Heronamide C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the modular synthesis of ent-Heronamide C, the enantiomer of a bioactive polyene macrolactam. The described strategy relies on a convergent approach, coupling two advanced fragments, followed by macrolactamization and final deprotection. This methodology offers a flexible route for the synthesis of this compound and its analogs for further biological evaluation and drug discovery efforts.
Overview of the Synthetic Strategy
The total synthesis of this compound is achieved through a modular strategy that involves the preparation of two key building blocks: the C1-C13 fragment (ent-9) and the C14-C27 fragment (12). These fragments are subsequently joined via a palladium-catalyzed Stille cross-coupling reaction. The linear precursor is then subjected to deprotection and an intramolecular amide bond formation (macrolactamization) to construct the 20-membered macrocycle. A final deprotection step yields the target molecule, this compound (ent-1).
The C1-C13 fragment (ent-9) is synthesized from commercially available D-ribose, while the C14-C27 fragment (12) is prepared from homoallylamine 30.[1] This convergent approach allows for the efficient construction of the complex molecular architecture of this compound.
Quantitative Data Summary
The following table summarizes the reported yields for the key transformations in the modular synthesis of this compound.
| Step No. | Reaction | Starting Materials | Product | Yield (%) |
| 1 | Stille Coupling | C1-C13 fragment (ent-9) and C14-C27 fragment (12) | Coupled product (31) | 40 |
| 2 | Deprotection & Macrolactamization | Coupled product (31) | TES-protected this compound (32) | 53 (over 2 steps) |
| 3 | TES Deprotection | TES-protected this compound (32) | This compound (ent-1) | 90 |
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of this compound.
Stille Cross-Coupling of Fragments ent-9 and 12
This protocol describes the palladium-catalyzed cross-coupling of the vinyl iodide C14-C27 fragment (12) with the vinylstannane C1-C13 fragment (ent-9).
Reagents and Materials:
-
C1-C13 vinylstannane fragment (ent-9)
-
C14-C27 vinyl iodide fragment (12)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylarsine (Ph₃As)
-
Lithium chloride (LiCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the C1-C13 vinylstannane fragment (ent-9) and the C14-C27 vinyl iodide fragment (12) in anhydrous DMF are added LiCl, Ph₃As, and Pd₂(dba)₃ under an inert atmosphere of argon.
-
The reaction mixture is stirred at 40 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product (31) is purified by silica gel column chromatography to afford the desired coupled product.[1]
Macrolactamization to form TES-protected this compound (32)
This protocol outlines the deprotection of the amine and carboxylic acid protecting groups of the coupled product (31), followed by intramolecular amide bond formation.
Reagents and Materials:
-
Coupled product (31)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
The coupled product (31) is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C under an inert atmosphere.
-
DBU is added dropwise to the solution to effect deprotection. The reaction is stirred at 0 °C and monitored by TLC.
-
Upon completion of the deprotection, the solvent is removed under reduced pressure.
-
The crude amino-acid is dissolved in anhydrous THF, and DIPEA and HATU are added sequentially at room temperature.
-
The reaction mixture is stirred at room temperature, and the progress of the macrolactamization is monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude TES-protected this compound (32) is purified by silica gel column chromatography.[1]
Final Deprotection to Yield this compound (ent-1)
This protocol describes the removal of the triethylsilyl (TES) protecting groups to yield the final product.
Reagents and Materials:
-
TES-protected this compound (32)
-
Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
TES-protected this compound (32) is dissolved in anhydrous THF and cooled to 0 °C.
-
A solution of TBAF in THF is added dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C and monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude this compound (ent-1) is purified by silica gel column chromatography to afford the final product.[1]
Visualizations
The following diagrams illustrate the modular synthetic strategy for this compound.
Caption: Overall modular synthetic strategy for this compound.
Caption: Experimental workflow for the final steps of this compound synthesis.
References
Experimental Design for the Preclinical Evaluation of ent-Heronamide C as a Potential Anticancer Agent
Introduction
ent-Heronamide C is a polyene macrolactam and the enantiomer of the natural product Heronamide C.[1][2][3] While research has primarily focused on its antifungal properties, its mechanism of action—targeting and perturbing lipid membranes—suggests a potential for broader therapeutic applications, including oncology.[4][5][6] Many anticancer agents derived from marine organisms exert their effects by interacting with cellular membranes, leading to cytotoxicity and the induction of apoptosis.[7][8][9] This document outlines a comprehensive experimental plan to investigate the anticancer potential of this compound, from initial in vitro screening to the elucidation of its mechanism of action.
These protocols are intended for researchers, scientists, and drug development professionals with experience in cell culture and molecular biology techniques.
Quantitative Data Summary
Currently, there is no public data available on the cytotoxicity of this compound against human cancer cell lines. However, its activity against fission yeast provides a starting point for estimating potential effective concentrations in mammalian cells. The IC50 values for this compound and a related compound, 8-deoxyheronamide C, against Schizosaccharomyces pombe are summarized below. These values can serve as a preliminary guide for dose-response studies in cancer cell lines.
| Compound | Organism/Cell Line | IC50 (µM) | Reference |
| This compound | S. pombe (wild-type) | 0.26 | |
| This compound | S. pombe (erg2Δ mutant) | 0.44 | |
| This compound | S. pombe (erg31Δ erg32Δ double mutant) | 0.38 | |
| 8-deoxyheronamide C | S. pombe (wild-type) | ~5.2 (estimated from 20-fold less potent than Heronamide C, which is ~10-fold more potent than this compound) |
Experimental Workflow
The proposed experimental workflow is designed to systematically evaluate the anticancer properties of this compound. The workflow begins with broad cytotoxicity screening, followed by more detailed investigations into the mechanism of cell death and effects on cell cycle progression.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. broadpharm.com [broadpharm.com]
- 6. Structure and biological activity of 8-deoxyheronamide C from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Membrane-active host defense peptides – Challenges and perspectives for the development of novel anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of ent-Heronamide C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of synthetic ent-Heronamide C, a polyene macrolactam of interest for biological and pharmaceutical research. The following sections outline the final deprotection and purification steps of its total synthesis, including quantitative data, detailed experimental procedures, and a workflow diagram.
Data Presentation
The purification of ent--Heronamide C is the final step in a multi-step total synthesis. The yields of the concluding synthetic and purification stages are summarized in the table below for easy reference and comparison.
| Step | Product | Starting Material | Reagents/Conditions | Yield (%) |
| 1. Stille Coupling | Coupling Product 31 | C1-C13 Fragment ent-9 and C14-C27 Fragment 12 | Pd(Ph3P)4, CuTC, CsF, DMF | 40 |
| 2. Macrolactamization | TES-protected this compound (32) | Coupling Product 31 | DBU, then HATU | 53 (over 2 steps) |
| 3. Deprotection & Purification | Pure this compound (ent-1) | TES-protected this compound (32) | TBAF, THF; followed by silica gel column chromatography | 90 [1] |
Experimental Protocols
The following protocols detail the final steps in the synthesis of this compound, focusing on the purification procedure.
Protocol 1: Deprotection of TES-protected this compound
This protocol describes the removal of the triethylsilyl (TES) protecting groups from the precursor molecule.
Materials:
-
TES-protected this compound (32)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen supply for inert atmosphere
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber and solvent system (e.g., ethyl acetate/hexane)
-
UV lamp for visualization
Procedure:
-
Dissolve the TES-protected this compound (32) in anhydrous THF in a round-bottom flask under an inert atmosphere of argon or nitrogen.
-
Cool the solution to 0 °C using an ice bath.
-
Add the 1 M TBAF solution in THF dropwise to the stirred solution.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This protocol details the purification of the crude product from the deprotection step to yield pure this compound.[1]
Materials:
-
Crude this compound
-
Silica gel 60 (particle size 40-63 µm)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Equilibrate the column by running several column volumes of the starting eluent (e.g., a low polarity mixture of ethyl acetate and hexane, such as 1:10) through the packed silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the starting eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the sample onto the top of the prepared silica gel column.
-
-
Elution:
-
Begin elution with a low polarity solvent system, such as ethyl acetate/hexane (e.g., 1:6 v/v), based on TLC analysis of the crude product.[1]
-
Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate to efficiently separate the desired compound from impurities.
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Pool the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound as a solid or oil.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the final purification of this compound.
Caption: Final purification workflow for this compound.
References
Application Notes and Protocols for ent-Heronamide C
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling, storage, and use of ent-Heronamide C, a key molecular probe in antifungal research.
Product Information
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₁NO₃ | [] |
| Molecular Weight | 451.64 g/mol | [] |
| Primary Application | Antifungal agent; probe for mode-of-action analysis of heronamide C | [][2][3][4] |
Handling and Storage
Proper handling and storage are critical to maintain the integrity and activity of this compound. The molecule's polyene structure suggests potential sensitivity to light, air, and temperature.
Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, standard laboratory precautions for handling biologically active small molecules should be followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood, especially when working with the solid compound or preparing stock solutions.
-
Avoid Inhalation and Contact: Avoid inhaling dust or aerosols. Avoid contact with skin and eyes.
Shipping and Receiving
-
Shipping Conditions: this compound is typically shipped at room temperature for domestic transit within the continental US.[2] International shipping conditions may vary.
-
Upon Receipt: Immediately transfer the compound to the recommended storage conditions.
Long-Term Storage
The consensus from suppliers is to store the product according to the conditions specified on its Certificate of Analysis (CoA).[2][5] While a specific CoA is not provided here, the following recommendations are based on the chemical nature of polyene macrolactams and available data.
| Parameter | Recommended Condition | Rationale / Notes |
| Temperature | -20°C or -80°C | Standard for long-term storage of sensitive natural products to minimize thermal degradation. One vendor suggests a shelf-life of 12 months from the date of receipt, implying the need for controlled storage.[6] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | The synthesis of this compound is conducted under an argon atmosphere, suggesting sensitivity to oxygen and moisture.[7] |
| Light | Protect from light | The related compound, Heronamide C, is known to undergo photochemical reactions.[7] Its polyene structure makes it susceptible to light-induced degradation. Store vials in the dark (e.g., in a sealed box or wrapped in foil). |
| Form | Store as a solid (lyophilized powder) | Storing the compound in its solid form is generally more stable than in solution. |
Solution Preparation and Storage
Solubility
Quantitative solubility data is limited. However, experimental descriptions indicate solubility in dimethyl sulfoxide (DMSO).[7] For the related Heronamide C, which has low water solubility, various organic solvents and formulation vehicles are suggested.[8]
| Solvent/Vehicle | Concentration & Use Notes | Source (Inference) |
| DMSO | Suitable for preparing high-concentration stock solutions (e.g., 10-50 mM). Used for preparing samples for in vitro assays and spectroscopic measurements. | [7][8] |
| Ethanol | May be a suitable solvent for stock solution preparation, but solubility should be tested empirically. | General Practice |
| Aqueous Buffers | Expected to have very low solubility. For biological assays, dilute the DMSO or ethanol stock solution into the aqueous medium. Ensure the final solvent concentration is low (e.g., <0.5%) to avoid affecting the biological system. | [8] |
| In Vivo Formulations | For animal studies, consider co-solvents like PEG400 or suspending agents like 0.5% Carboxymethyl cellulose (CMC) with 0.25% Tween 80.[8] | [8] |
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a controlled environment (e.g., fume hood), accurately weigh the desired amount of the compound.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to the solid compound. For example, to prepare a 10 mM solution from 1 mg of this compound (MW = 451.64), add 221.4 µL of DMSO.
-
Mixing: Vortex or sonicate gently until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into small-volume, light-protected (amber) vials with tight-sealing caps. Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
This compound is primarily used to investigate the mode of action of Heronamide C, which is believed to target the cell membrane of fungi.[9][10]
Antifungal Susceptibility Assay (Broth Microdilution)
This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain (e.g., Schizosaccharomyces pombe or Candida albicans).
-
Prepare Fungal Inoculum: Culture the fungal strain in an appropriate liquid medium (e.g., YPD for yeast) overnight. Dilute the culture to a standardized concentration (e.g., 1 x 10⁵ cells/mL) in fresh assay medium.
-
Prepare Serial Dilutions: In a 96-well microplate, perform a two-fold serial dilution of the this compound stock solution in the assay medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Inoculation: Add the fungal inoculum to each well of the microplate. Include positive (no drug) and negative (no cells) controls.
-
Incubation: Incubate the plate at the optimal growth temperature for the fungal strain (e.g., 30°C) for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth. This can be assessed visually or by measuring absorbance at 600 nm.
Mode of Action: Cell Membrane Interaction
This compound is an enantiomeric probe designed to study the chiral recognition between Heronamide C and components of the cell membrane.[3][9][11] Experiments often involve comparing its activity to Heronamide C and stabilized analogs.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. biorbyt.com [biorbyt.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Heronamide C | Microorganisms | 1257083-94-5 | Invivochem [invivochem.com]
- 9. Design, Synthesis, and Antifungal Activity of 16,17-Dihydroheronamide C and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heronamide C | C29H39NO3 | CID 49794660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of ent-Heronamide C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of ent-Heronamide C. The information is based on published synthetic routes and aims to address potential challenges encountered during key experimental stages.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The total synthesis of this compound is achieved through a convergent and modular strategy. This involves the synthesis of two key fragments: a C1-C13 fragment and a C14-C27 fragment. These fragments are then coupled together, followed by macrolactamization and final deprotection steps to yield the target molecule.[1][2]
Q2: What are the starting materials for the key fragments?
A2: The C1-C13 fragment (ent-9) is synthesized from D-ribose. The C14-C27 fragment (12) is prepared from a chiral homoallylamine.[1]
Q3: What are the key bond-forming reactions in the synthesis?
A3: The key bond-forming reactions are a Stille coupling to connect the C1-C13 and C14-C27 fragments and an intramolecular amide bond formation (macrolactamization) to form the 20-membered macrocycle.[1]
Troubleshooting Guides
Problem 1: Low Yield in the Stille Coupling Reaction
Symptoms:
-
Low conversion of starting materials (fragments ent-9 and 12) to the coupled product 31.
-
Formation of significant side products, such as homocoupling of the organostannane.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Catalyst Inactivity: The palladium catalyst may be degraded or poisoned. | Use a freshly opened or properly stored palladium catalyst. Consider using a different palladium source or ligand. |
| Solvent Purity: Impurities in the solvent can interfere with the catalytic cycle. | Use freshly distilled or high-purity anhydrous solvent. Degas the solvent thoroughly before use to remove oxygen. |
| Substrate Purity: Impurities in the fragment coupling partners can inhibit the reaction. | Ensure the C1-C13 and C14-C27 fragments are of high purity. Re-purify if necessary. |
| Reaction Temperature: The reaction temperature may not be optimal. | Optimize the reaction temperature. A higher or lower temperature may be required depending on the specific substrates and catalyst system. |
Problem 2: Inefficient Macrolactamization
Symptoms:
-
Low yield of the desired macrolactam (TES-protected this compound, 32).
-
Formation of intermolecular oligomers or polymers instead of the intramolecular cyclization product.
-
Epimerization at the stereocenter alpha to the carbonyl group.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Concentration: High concentrations favor intermolecular reactions over the desired intramolecular cyclization. | Perform the reaction under high-dilution conditions. Use a syringe pump for slow addition of the seco-acid to the reaction mixture. |
| Ineffective Coupling Reagent: The chosen coupling reagent may not be suitable for this specific macolactamization. | The published synthesis successfully utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1] Ensure the HATU is of high quality. Other coupling reagents could be explored if issues persist. |
| Base-Induced Epimerization: The base used can cause epimerization. | The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is reported.[1] If epimerization is a problem, consider using a non-nucleophilic, sterically hindered base. |
Problem 3: Incomplete Final Deprotection
Symptoms:
-
The final product, this compound (ent-1), is contaminated with partially protected intermediates.
-
Low yield of the final product after purification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Deprotecting Agent: The amount of TBAF (Tetrabutylammonium fluoride) may not be sufficient to remove all TES (triethylsilyl) protecting groups. | Increase the equivalents of TBAF used. Monitor the reaction by TLC or LC-MS to ensure complete deprotection. |
| Reaction Time: The reaction may not have proceeded to completion. | Increase the reaction time. Gentle heating may be required, but monitor for potential side reactions. |
| Work-up Issues: The product may be lost or degraded during the aqueous work-up. | Perform a careful aqueous work-up. Extraction with an appropriate organic solvent should be optimized. |
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of this compound.[1]
| Reaction Step | Product | Yield (%) |
| Stille Coupling | Coupled Product (31) | 40 |
| DBU treatment followed by HATU | TES-protected this compound (32) | 53 (over 2 steps) |
| TES Deprotection with TBAF | This compound (ent-1) | 90 |
Experimental Protocols
Stille Coupling:
To a solution of the C1-C13 fragment (ent-9) and the C14-C27 fragment (12) in a suitable degassed solvent (e.g., DMF or toluene), the palladium catalyst (e.g., Pd(PPh₃)₄) and any necessary additives are added under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is then heated to an appropriate temperature (e.g., 80-100 °C) and stirred until completion as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched, and the product is extracted and purified by column chromatography.
Macrolactamization:
The seco-acid precursor is dissolved in a large volume of a suitable solvent (e.g., DCM or THF) to maintain high dilution. A base (e.g., DBU) is added, followed by the slow addition of the coupling reagent (e.g., HATU). The reaction is stirred at room temperature until the starting material is consumed. The solvent is then removed under reduced pressure, and the crude product is purified by flash chromatography to yield the protected macrolactam.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for Stille coupling.
Caption: Troubleshooting guide for macrolactamization.
References
Technical Support Center: Optimizing ent-Heronamide C Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of ent-Heronamide C synthesis. The information is presented in a practical question-and-answer format, incorporating detailed experimental protocols, quantitative data summaries, and workflow visualizations.
Frequently Asked Questions (FAQs)
Q1: What are the key challenging steps in the total synthesis of this compound that often lead to low yields?
A1: Based on reported synthetic routes, the three primary stages that can significantly impact the overall yield are:
-
Stille Coupling: The palladium-catalyzed cross-coupling of the C1-C13 and C14-C27 fragments is a critical C-C bond formation. Low yields in this step are often attributed to steric hindrance between the complex coupling partners, suboptimal catalyst performance, or side reactions such as homocoupling.
-
Macrolactamization: The intramolecular amide bond formation to close the 20-membered ring, often employing reagents like DBU and HATU, is a challenging macrocyclization. Yields can be compromised by competing intermolecular oligomerization, epimerization at the activated carboxylic acid terminus, or slow reaction kinetics.
-
Final Deprotection: The removal of multiple silyl protecting groups (e.g., TES ethers) in the final step using reagents like TBAF can be problematic. The basic nature of TBAF can lead to degradation of the sensitive polyene macrolactam core, and removal of TBAF salts during purification can be challenging, impacting the isolated yield.
Troubleshooting Guides
Low Yield in Stille Coupling of C1-C13 and C14-C27 Fragments
Q: My Stille coupling reaction to connect the two main fragments of this compound is resulting in a low yield (reported around 40%). What are the potential causes and how can I improve it?
A: Low yields in late-stage Stille couplings of complex vinyl iodide and vinylstannane fragments are a common challenge. Here are several factors to investigate and potential solutions:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical. While Pd(PPh₃)₄ is commonly used, its performance can be suboptimal for sterically demanding substrates.
-
Troubleshooting: Consider screening other catalysts and ligands. For instance, catalysts with bulkier, more electron-rich ligands can promote faster reductive elimination and suppress side reactions. The addition of copper(I) salts (e.g., CuI, CuBr) has been shown to accelerate the transmetalation step, which is often rate-limiting in couplings with sterically hindered partners.[1]
-
-
Reaction Conditions: Temperature, solvent, and the presence of additives can significantly influence the reaction outcome.
-
Troubleshooting: Ensure all reagents and solvents are rigorously degassed to prevent catalyst deactivation. While dioxane and DMF are common solvents, toluene can sometimes reduce dehalogenation side products. If using microwave irradiation, careful optimization of temperature and time is necessary to avoid decomposition.
-
-
Side Reactions: The primary side reaction to consider is the homocoupling of the organostannane reagent.
-
Troubleshooting: This can sometimes be suppressed by carefully controlling the stoichiometry of the reactants and ensuring the palladium catalyst is in its active Pd(0) state. The use of additives like CsF can sometimes improve yields and reproducibility.
-
-
Purification: The removal of tin byproducts can be challenging and lead to yield loss during purification.
-
Troubleshooting: Slurrying the crude product in a solvent like MTBE followed by recrystallization can help minimize residual tin.[2] Alternatively, treatment with aqueous KF can precipitate tin fluorides, which can then be filtered off.
-
| Parameter | Reported Condition | Alternative/Optimized Condition | Expected Outcome |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., P(t-Bu)₃) | Increased reaction rate and yield |
| Additives | None | CuI (0.2-1.0 equiv.) | Acceleration of transmetalation |
| Solvent | Dioxane or DMF | Toluene | Potentially reduced dehalogenation |
| Temperature | Reflux | 60-80 °C (with microwave) | Faster reaction, but risk of decomposition |
-
In a flame-dried flask under an argon atmosphere, dissolve the C1-C13 vinyl iodide fragment (1.0 equiv.) and the C14-C27 vinylstannane fragment (1.2 equiv.) in freshly distilled and degassed toluene.
-
Add Pd₂(dba)₃ (0.05 equiv.) and P(t-Bu)₃ (0.2 equiv.) to the solution.
-
Add CuI (0.5 equiv.) to the reaction mixture.
-
Thoroughly degas the mixture again before heating to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of KF, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Technical Support Center: Synthesis of ent-Heronamide C
Welcome to the technical support center for the synthesis of ent-Heronamide C. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges and potential side reactions encountered during the synthesis of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic steps in the total synthesis of ent--Heronamide C?
A1: The total synthesis of this compound is based on a convergent and modular strategy. The key steps involve the separate synthesis of two complex fragments: the C1-C13 fragment (ent-9) and the C14-C27 fragment (12). These fragments are then brought together through a crucial coupling reaction, followed by macrocyclization to form the 20-membered macrolactam ring and final deprotection steps to yield the target molecule.[1][2]
Q2: What are the known stability issues of Heronamide C and its derivatives?
A2: Heronamide C is sensitive to aerobic/thermal and photochemical conditions.[1] Under these conditions, it can degrade to form Heronamides A and B, which lack the desired biological activity.[1][3] This highlights the need for careful handling and storage of the final compound and its precursors, particularly those containing the conjugated polyene system. Laser-induced degradation has also been observed during Raman microscopy analysis.[1]
Q3: Are there any known side reactions during the fragment coupling step?
A3: The key fragment coupling is a Stille coupling reaction. While the literature reports a 40% yield for the coupling of fragments ent-9 and 12, Stille couplings are known to be sensitive and can be plagued by side reactions such as homo-coupling of the organostannane reagent, protodestannylation, and incomplete reaction.[1] Careful control of the catalyst, ligands, temperature, and stoichiometry is crucial for maximizing the yield of the desired coupled product.
Q4: What challenges might be encountered during the macrolactamization step?
A4: Macrolactamization, the formation of the large ring, can be challenging due to competing intermolecular oligomerization reactions and the need to overcome conformational barriers to cyclization. The reported synthesis uses HATU as the coupling reagent after DBU treatment.[1] Low yields or failure to cyclize could be due to incorrect substrate concentration (high concentration favors oligomerization), inefficient activation of the carboxylic acid, or steric hindrance.
Troubleshooting Guide
Problem 1: Low Yield in the Stille Coupling of Fragments ent-9 and 12
| Potential Cause | Proposed Solution |
| Catalyst Inactivity | Ensure the palladium catalyst is fresh and active. Perform the reaction under a strict inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation. Consider using a different palladium source or ligand combination. |
| Homo-coupling of Stannane | Reduce the reaction temperature. Ensure slow addition of the organostannane fragment to the reaction mixture containing the palladium catalyst and the vinyl iodide fragment. |
| Incomplete Reaction | Increase the reaction time or temperature moderately. Monitor the reaction progress carefully using TLC or LC-MS to avoid decomposition of starting materials or product. Ensure the solvent is rigorously dried and degassed. |
| Protodestannylation | Use anhydrous and deoxygenated solvents. The presence of trace amounts of acid or water can lead to the cleavage of the carbon-tin bond. |
Problem 2: Formation of Oligomers during Macrolactamization
| Potential Cause | Proposed Solution |
| High Substrate Concentration | The cyclization must be performed under high-dilution conditions to favor the intramolecular reaction over intermolecular oligomerization. A concentration of approximately 1-2 mM is a good starting point. Use a syringe pump for the slow addition of the linear precursor to the reaction vessel. |
| Inefficient Amide Bond Formation | Ensure the HATU coupling reagent is of high purity and handled under anhydrous conditions. The choice of base (e.g., DBU, DIPEA) and its stoichiometry can be critical and may require optimization.[1] |
| Conformational Constraints | The conformation of the linear precursor plays a significant role. The use of specific solvents or additives might help pre-organize the molecule for cyclization. Temperature can also influence the conformational equilibrium. |
Problem 3: Degradation of Polyene-containing Intermediates
| Potential Cause | Proposed Solution |
| Light Exposure | Protect all reactions involving the polyene systems from light by wrapping the glassware in aluminum foil. Work in a darkened fume hood where possible.[1] |
| Oxygen Sensitivity | Handle all intermediates under an inert atmosphere. Use degassed solvents for reactions and chromatography. Store sensitive compounds under argon or nitrogen at low temperatures. |
| Acid/Base Sensitivity | The conjugated polyene system can be sensitive to strong acids or bases. During workup and purification, use buffered solutions or mild conditions to avoid isomerization or degradation. |
Quantitative Data Summary
The following table summarizes the reported yields for the final steps in the synthesis of this compound.
| Reaction Step | Reactants | Product | Yield (%) | Reference |
| Stille Coupling | C1-C13 fragment (ent-9) and C14-C27 fragment (12) | Coupled product (31) | 40 | [1] |
| Macrolactamization | Coupled product (31) | TES-protected this compound (32) | 53 (over 2 steps) | [1] |
| TES Deprotection | TES-protected this compound (32) | This compound (ent-1) | 90 | [1] |
Key Experimental Protocols
Protocol 1: Stille Coupling of Fragments ent-9 and 12
This protocol is a generalized representation based on the published synthesis.[1]
-
To a solution of the C1-C13 vinyl iodide fragment (ent-9) in a degassed solvent (e.g., DMF or toluene) under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂dba₃) and a ligand (e.g., PPh₃ or AsPh₃).
-
Add the C14-C27 organostannane fragment (12) to the mixture.
-
Heat the reaction mixture to the specified temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an appropriate reagent (e.g., aqueous KF solution to remove tin byproducts).
-
Extract the product with an organic solvent, wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product (31).
Protocol 2: Macrolactamization and Deprotection
This protocol is a generalized representation based on the published synthesis.[1]
-
Dissolve the linear amino-acid precursor (derived from 31) in a suitable anhydrous and degassed solvent (e.g., DMF or CH₂Cl₂) under an argon atmosphere.
-
Prepare a separate solution of the coupling reagent (HATU) and a non-nucleophilic base (e.g., DIPEA or DBU) in the same solvent.
-
Using a syringe pump, add the solution of the linear precursor to the vigorously stirred solution of the coupling reagent over an extended period (e.g., 4-8 hours) to maintain high dilution.
-
After the addition is complete, continue stirring the reaction mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction, dilute with an organic solvent, and wash sequentially with mild aqueous acid, bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify by chromatography to yield the TES-protected macrolactam (32).
-
For the final deprotection, dissolve the TES-protected macrolactam (32) in a solvent like THF.
-
Add a fluoride source such as TBAF and stir at room temperature until the reaction is complete.
-
Quench the reaction with a buffered solution and extract the product.
-
Purify by chromatography to yield the final product, this compound (ent-1).
Visualized Workflows
Caption: Key workflow for the convergent synthesis of this compound.
Caption: Troubleshooting logic for identifying side reaction causes.
References
Technical Support Center: Troubleshooting ent-Heronamide C Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with ent--Heronamide C. The information is designed to address specific issues that may be encountered during bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological activity of ent-Heronamide C?
This compound was initially designed as a molecular probe to investigate the mode of action of Heronamide C.[1][2][3][4][5] Its most prominently reported biological activity is its antifungal properties, particularly against fission yeast (Schizosaccharomyces pombe).[1][2]
Q2: What is the proposed mechanism of action for Heronamide C and its analogs?
Heronamide C and its analogs are believed to target cell membranes.[6][7] They physically interact with lipids that have saturated hydrocarbon chains, leading to a disruption of the membrane's structure and function.[2][6][7] This interaction can induce abnormal cell wall morphology in fission yeast.[6][7] Studies suggest a chiral recognition between Heronamide C and components of the cell membrane.[1][2][3][8]
Q3: Why is the C16-C17 double bond in Heronamide C considered important?
Research has highlighted the exceptional importance of the C16-C17 double bond for the biological activity of Heronamide C.[1][3][5][8] Analogs lacking this feature show significantly reduced antifungal activity.
Q4: Is this compound cytotoxic to mammalian cells?
While Heronamide C has been shown to have a dramatic and reversible, non-cytotoxic effect on mammalian cell morphology, the specific cytotoxicity of this compound against a wide range of mammalian cell lines is not extensively detailed in the provided search results.[9] However, related compounds, such as other polyene macrolactams, have been investigated for their anti-cancer properties.
Troubleshooting Guide
Issue 1: High Variability or No Activity in Antifungal Assays
| Possible Cause | Troubleshooting Step |
| Compound Degradation: this compound, as a polyene, may be sensitive to light and temperature. | - Store the compound protected from light at low temperatures. - Prepare fresh solutions for each experiment. - Minimize the exposure of the compound to light during experimental procedures. |
| Incorrect Solvent: The choice of solvent can affect the solubility and stability of the compound. | - Ensure the solvent used (e.g., DMSO) is of high purity and anhydrous. - Perform a solubility test before preparing stock solutions. - Check for precipitation of the compound in the assay medium. |
| Cellular Target Variation: The expression or composition of membrane lipids in the test organism can influence activity. | - Use a consistent and well-characterized yeast strain. - Consider using mutant strains (e.g., erg2Δ, erg31Δerg32Δ) as controls to investigate the role of specific membrane components.[1][2] |
| Assay Conditions: Factors like incubation time, temperature, and medium composition can impact results. | - Optimize and standardize all assay parameters. - Include a positive control (e.g., a known antifungal agent) and a negative control (vehicle). |
Issue 2: Inconsistent Results in Mammalian Cell Morphology Assays
| Possible Cause | Troubleshooting Step |
| Cell Line Sensitivity: Different cell lines may respond differently to this compound. | - Screen a panel of cell lines to find a responsive model. - Start with a wide range of concentrations to determine the optimal working concentration. |
| Sub-optimal Staining or Imaging: Poor visualization techniques can obscure morphological changes. | - Use high-quality fluorescent dyes for staining the cytoskeleton and nucleus. - Optimize imaging parameters (e.g., exposure time, laser intensity) to avoid phototoxicity and bleaching. - Acquire images from multiple fields of view to ensure representative results. |
| Reversibility of Effect: The morphological changes induced by Heronamides can be reversible.[9] | - Perform time-course experiments to capture the dynamics of the morphological changes. - Include washout experiments to assess the reversibility of the observed effects. |
Quantitative Data Summary
The following table summarizes the reported antifungal activity of this compound against Schizosaccharomyces pombe.
| Compound | Strain | IC₅₀ (μM) |
| This compound | Wild-type | Data not explicitly provided in search results |
| This compound | erg2Δ | Data not explicitly provided in search results |
| This compound | erg31Δerg32Δ | Data not explicitly provided in search results |
Note: While the referenced literature mentions the testing of this compound against these yeast strains, the specific IC₅₀ values were not found in the provided search snippets. Researchers should refer to the full publications for detailed quantitative data.
Experimental Protocols
Antifungal Susceptibility Assay (Broth Microdilution)
-
Yeast Culture Preparation:
-
Inoculate a single colony of S. pombe into a suitable liquid medium (e.g., YES medium).
-
Incubate at 30°C with shaking until the culture reaches the mid-logarithmic phase.
-
Wash the cells with fresh medium and adjust the cell density to a final concentration of approximately 1 x 10⁴ cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the assay medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects yeast growth (typically <1%).
-
-
Assay Plate Setup:
-
Add the diluted compound solutions to a 96-well microplate.
-
Add the prepared yeast cell suspension to each well.
-
Include positive control wells (e.g., amphotericin B) and negative control wells (vehicle control, DMSO).
-
-
Incubation and Measurement:
-
Incubate the microplate at 30°C for 24-48 hours.
-
Determine cell growth by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using a suitable curve-fitting model.
-
Visualizations
Troubleshooting Workflow for Antifungal Assays
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure and biological activity of 8-deoxyheronamide C from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing ent-Heronamide C Dosage for Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals working with ent-Heronamide C. Here you will find troubleshooting advice and frequently asked questions to help optimize your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is the enantiomer of Heronamide C and was developed as a probe to investigate the stereospecific interactions of Heronamide C with the cell membrane. The proposed mechanism of action for Heronamide C involves the disruption of the cell membrane's integrity by interacting with lipids that contain saturated hydrocarbon chains.[1][2] This interaction is thought to perturb the structure of membrane microdomains, leading to downstream cellular effects such as abnormal cell wall morphology in fission yeast.[1][3] The C16-C17 double bond in the parent compound, Heronamide C, is critical for its biological activity.[4][5][6][7][8]
Q2: How does the activity of this compound compare to Heronamide C?
This compound was designed to investigate the chiral recognition between Heronamide C and components of the cell membrane.[4][5][6][7][8][9] The existence of such recognition suggests that there may be differences in the biological activity between the two enantiomers. For instance, one study noted that a diastereomeric analogue of Heronamide C with a different stereochemistry at the C8 and C9 positions had significantly lower antifungal activity.[9] Researchers should directly compare the activity of both enantiomers in their specific experimental system to determine the stereochemical impact.
Q3: What are the key considerations for designing an initial dose-response experiment?
When planning a dose-response study for this compound, it is crucial to:
-
Determine the appropriate concentration range: Based on published data for related compounds, a starting range of 0.01 µM to 100 µM is suggested for initial antifungal screening.[9]
-
Select a suitable cell line or organism: The choice of model system will significantly influence the effective concentration.
-
Define the experimental endpoint: Clearly define what will be measured, such as cell viability, inhibition of fungal growth, or a specific cellular marker.
-
Include proper controls: Always include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) and a positive control if available.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between experimental replicates. | - Inconsistent cell seeding density.- Pipetting errors.- Compound precipitation at higher concentrations.- Edge effects in multi-well plates. | - Ensure a homogenous cell suspension and accurate cell counting.- Use calibrated pipettes and proper technique.- Visually inspect solutions for precipitation. Consider using a different solvent or sonication.- Avoid using the outer wells of plates or fill them with sterile media. |
| No observable effect at expected concentrations. | - The compound may not be active in the chosen cell line or organism.- The experimental endpoint is not sensitive to the compound's mechanism of action.- The compound has degraded. | - Test the compound in a known sensitive cell line if possible.- Consider alternative assays that measure membrane disruption or lipid interaction.- Store the compound under the recommended conditions (e.g., protected from light, at low temperature) and prepare fresh solutions for each experiment. |
| High background signal in the assay. | - Interference from the compound with the assay reagents (e.g., fluorescence quenching or enhancement).- Contamination of cell cultures. | - Run a control with the compound in the absence of cells to check for interference.- Regularly test cell cultures for contamination. |
| Unexpected cytotoxicity in control cells. | - High concentration of the vehicle (e.g., DMSO).- Contamination of the compound stock solution. | - Ensure the final concentration of the vehicle is below the toxic threshold for your cells (typically <0.5% for DMSO).- Use a fresh, high-purity stock of the compound. |
Experimental Protocols
General Protocol for In Vitro Antifungal Susceptibility Testing
This protocol is a general guideline for determining the minimum inhibitory concentration (MIC) of this compound against a fungal strain.
-
Prepare Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Collect fungal spores or yeast cells and suspend them in a suitable broth (e.g., RPMI-1640).
-
Adjust the suspension to a final concentration of approximately 0.5 - 2.5 x 10³ cells/mL.
-
-
Prepare Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the assay medium to achieve the desired final concentrations.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 100 µL of the fungal inoculum to each well.
-
Add 100 µL of the diluted compound to the corresponding wells.
-
Include a positive control (a known antifungal agent) and a negative control (vehicle only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours.
-
-
Data Analysis:
-
Determine the MIC by visually inspecting for the lowest concentration that inhibits fungal growth or by measuring the optical density at 600 nm.
-
Quantitative Data
Table 1: Antifungal Activity of Heronamide C Analogs
| Compound | Target Organism | IC50 (µM) | Reference |
| This compound | Schizosaccharomyces pombe (wild type) | ~10 | [9] |
| This compound | S. pombe (erg2Δ mutant) | ~1 | [9] |
| This compound | S. pombe (erg31Δerg32Δ mutant) | ~1 | [9] |
| Heronamide C | Schizosaccharomyces pombe (wild type) | ~0.1 | [9] |
Note: The provided IC50 values are approximate and derived from graphical data in the cited literature. Researchers should perform their own dose-response experiments to determine precise values for their specific experimental conditions.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Proposed mechanism of this compound and a general experimental workflow.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common experimental issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Antifungal Activity of 16,17-Dihydroheronamide C and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
overcoming solubility issues with ent-Heronamide C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-Heronamide C, focusing on overcoming its inherent solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a polyketide macrolactam that serves as a valuable chemical probe for studying the mode of action of its natural enantiomer, Heronamide C.[1][2][3][4][5][6][7][] Like many complex natural products, this compound is a lipophilic molecule, which often results in poor aqueous solubility. This low solubility can pose significant challenges for in vitro and in vivo experiments, affecting compound handling, dose accuracy, and ultimately, bioavailability and therapeutic efficacy.[9] The mechanism of action for heronamides involves interaction with lipid membranes, specifically targeting saturated hydrocarbon chains, which underscores its hydrophobic nature.[2][10]
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For initial stock solutions, organic solvents are recommended. Based on common practices for hydrophobic compounds, consider using Dimethyl Sulfoxide (DMSO), ethanol, or methanol. For in vivo studies, it is crucial to use solvents and vehicles that are biocompatible and appropriate for the administration route.
Q3: Are there any known formulation strategies for similar compounds like Heronamide C?
A3: Yes, while specific data for this compound is limited, formulations for Heronamide C with low water solubility have been suggested for oral administration. These include vehicles containing Polyethylene Glycol 400 (PEG400), Carboxymethyl cellulose (CMC), and Tween 80.[11] These excipients can improve solubility and create stable suspensions for experimental use.
Q4: Can pH adjustment be used to improve the solubility of this compound?
A4: The effectiveness of pH adjustment depends on the presence of ionizable functional groups in the molecule.[12][13] As a macrolactam, this compound has limited ionizable groups. Therefore, pH modification alone is unlikely to produce a significant increase in aqueous solubility but can be explored in combination with other methods.[12][14]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides systematic approaches to address common solubility problems encountered during experimentation with this compound.
Issue 1: Compound Precipitation in Aqueous Buffer
Your this compound, dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer for your assay.
Root Cause: The concentration of the organic solvent is not high enough in the final solution to maintain the solubility of the hydrophobic compound. This is a common issue when the final DMSO concentration is below what is required to keep the compound in solution.
Solutions:
| Strategy | Description | Key Considerations |
| Co-Solvent System | Introduce a water-miscible organic co-solvent to the aqueous buffer.[12][14] Common co-solvents include PEG400, ethanol, or propylene glycol.[13] | Ensure the final co-solvent concentration is non-toxic to your experimental system (e.g., cells, enzymes). Compatibility with the assay components should be verified. |
| Use of Surfactants | Incorporate a non-ionic surfactant such as Tween 80 or Polysorbate 20 into the aqueous buffer.[13][15] Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[15] | The surfactant concentration should be above its critical micelle concentration (CMC) but below levels that could cause cell lysis or interfere with the assay. |
| Particle Size Reduction | If working with a solid form, reducing the particle size through techniques like micronization can increase the dissolution rate.[9][13][15] | This requires specialized equipment and is more applicable to formulation development than routine lab experiments. |
Issue 2: Inconsistent Results in Cell-Based Assays
You observe high variability in your experimental results, potentially due to inconsistent compound concentration in the wells of your microplate.
Root Cause: Poor solubility can lead to the formation of micro-precipitates, causing non-uniform distribution of the compound in the assay medium.
Solutions:
| Strategy | Description | Key Considerations |
| Cyclodextrin Complexation | Use cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), to form inclusion complexes with this compound.[16][17][18] This encapsulates the hydrophobic molecule in a hydrophilic shell, improving its solubility.[18] | The choice of cyclodextrin and the molar ratio of cyclodextrin to the compound need to be optimized. Ensure the cyclodextrin itself does not affect the biological system. |
| Solid Dispersion | Prepare a solid dispersion of this compound in a hydrophilic polymer matrix (e.g., PVP, PEG).[14][17] This technique enhances the dissolution rate by dispersing the drug at a molecular level.[14] | This is an advanced technique generally used in drug formulation and may not be feasible for small-scale lab experiments. |
| Lipid-Based Formulations | For in vivo studies or specific in vitro models, consider lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS).[15][16][17][18] These formulations form fine emulsions upon contact with aqueous media, enhancing drug solubilization.[17] | The components of the lipid formulation must be carefully selected for biocompatibility and stability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex or sonicate the solution gently until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using a Co-Solvent System for In Vitro Assays
-
Prepare your aqueous buffer (e.g., PBS, cell culture medium).
-
Add a co-solvent such as PEG400 to the buffer to a final concentration that is compatible with your assay (e.g., 1-5%).
-
Serially dilute the this compound stock solution (from Protocol 1) in the co-solvent-containing buffer to achieve the desired final concentrations.
-
Visually inspect for any signs of precipitation. If precipitation occurs, the concentration of the co-solvent may need to be increased, or the final compound concentration reduced.
Protocol 3: Solubilization using Cyclodextrins
-
Prepare a stock solution of a suitable cyclodextrin (e.g., HP-β-CD) in your aqueous buffer.
-
In a separate tube, add the required volume of the this compound DMSO stock solution.
-
Add the cyclodextrin solution to the this compound aliquot while vortexing to facilitate the formation of the inclusion complex.
-
Allow the mixture to equilibrate (e.g., by shaking or rotating for a few hours at room temperature).
-
Perform serial dilutions using the cyclodextrin-containing buffer.
Visualizations
Proposed Mechanism of Action of Heronamides
The following diagram illustrates the proposed interaction of heronamide-type molecules with the cell membrane. It is believed that these compounds insert into the lipid bilayer and interact with saturated hydrocarbon chains, leading to a perturbation of the membrane structure.[2][10]
Caption: Interaction of this compound with the cell membrane.
Experimental Workflow for Overcoming Solubility Issues
This workflow provides a logical progression for troubleshooting solubility problems with this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Design, Synthesis, and Antifungal Activity of 16,17-Dihydroheronamide C and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 9. japer.in [japer.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heronamide C | Microorganisms | 1257083-94-5 | Invivochem [invivochem.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification of ent-Heronamide C
Welcome to the technical support center for the purification of ent--Heronamide C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the isolation and purification of this polyene macrolactam from natural sources, such as Streptomyces fermentations.
Frequently Asked Questions (FAQs)
Q1: What is a general purification strategy for isolating ent-Heronamide C from a Streptomyces fermentation broth?
A typical purification workflow involves a multi-step process beginning with extraction and progressing through several chromatographic separations. The general strategy is as follows:
-
Extraction: The fermentation broth is first separated from the mycelia. The supernatant is then extracted with an organic solvent, commonly ethyl acetate, to partition the moderately polar secondary metabolites, including heronamides.[1]
-
Initial Fractionation: The crude ethyl acetate extract is often subjected to size-exclusion chromatography, for instance, using a Sephadex LH-20 column, to separate compounds based on their molecular size.[1]
-
Silica Gel Chromatography: The fractions containing the compounds of interest are then further purified by normal-phase chromatography on a silica gel column. Elution is typically performed with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a more polar solvent (e.g., ethyl acetate or methanol).
-
Reversed-Phase Chromatography (ODS): To separate compounds based on hydrophobicity, fractions from the silica gel column are subjected to reversed-phase chromatography on an octadecylsilane (ODS) column.[1]
-
Final Purification by Semi-Preparative HPLC: The final purification step to obtain high-purity this compound is typically achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18).[1]
Q2: I am experiencing low yields of this compound. What are the potential causes and solutions?
Low yields can be attributed to several factors throughout the purification process. Here are some common causes and troubleshooting tips:
-
Compound Instability: Polyene macrolactams like heronamides can be sensitive to light, temperature, and pH.[2]
-
Solution: Minimize exposure of your samples to direct light by using amber vials or covering glassware with aluminum foil. Perform purification steps at room temperature or below if possible. Avoid strongly acidic or basic conditions during extraction and chromatography.[2]
-
-
Incomplete Extraction: The initial solvent extraction may not be efficient.
-
Solution: Ensure thorough mixing during liquid-liquid extraction. Perform multiple extractions (e.g., 3 times) of the aqueous broth and pool the organic layers. Consider using a different extraction solvent if ethyl acetate proves inefficient.
-
-
Poor Recovery from Chromatographic Columns: The compound may be irreversibly adsorbed to the stationary phase or lost during fraction collection.
-
Solution: For silica gel chromatography, deactivation of the silica with a small percentage of a polar solvent like triethylamine in the mobile phase can sometimes improve the recovery of sensitive compounds. Ensure that your fraction collector is properly calibrated to collect the entirety of the peak corresponding to this compound.
-
-
Degradation during Solvent Evaporation: High temperatures during solvent removal can lead to degradation.
-
Solution: Use a rotary evaporator with a water bath set to a low temperature (e.g., 30-40°C). For small sample volumes, consider using a stream of nitrogen gas for evaporation at room temperature.
-
Q3: I am observing co-eluting impurities with my target compound during the final HPLC step. How can I improve the resolution?
Co-eluting impurities are a common challenge in the purification of natural products from complex mixtures like Streptomyces extracts, which are rich in polyketides and other secondary metabolites.[3][4][5]
-
Optimize the HPLC Method:
-
Change the Mobile Phase Gradient: A shallower gradient can often improve the separation of closely eluting compounds.
-
Modify the Mobile Phase Composition: Trying different organic modifiers (e.g., acetonitrile vs. methanol) can alter the selectivity of the separation. The addition of a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape for some compounds.
-
Try a Different Stationary Phase: If a C18 column does not provide adequate resolution, consider a column with a different selectivity, such as a phenyl-hexyl or a cyano-propyl stationary phase.
-
-
Sample Overload: Injecting too much sample can lead to peak broadening and poor resolution.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Use an Orthogonal Purification Method: If HPLC optimization is unsuccessful, consider an alternative purification technique with a different separation mechanism, such as counter-current chromatography (CCC).
Q4: What is the expected UV absorbance maximum for this compound, and what wavelength should I use for HPLC detection?
Troubleshooting Guides
Low Recovery After a Purification Step
| Symptom | Possible Cause | Suggested Solution |
| No product found after workup | Product is water-soluble. | Check the aqueous layer by TLC or LC-MS. |
| Product is volatile. | Check the solvent in the rotovap trap. | |
| Product stuck in filtration media. | Suspend the solid in an appropriate solvent and analyze by TLC. | |
| Low yield after column chromatography | Irreversible adsorption to the stationary phase. | For silica gel, try adding a small amount of a modifier like triethylamine to the mobile phase. For reversed-phase, ensure the pH of the mobile phase is compatible with the compound's stability. |
| Co-elution with a major impurity. | Re-run the column with a shallower gradient or a different solvent system. | |
| Compound degradation on the column. | If the compound is acid-sensitive, consider using neutral silica gel or deactivating the silica gel before use. | |
| Low recovery after HPLC | Poor solubility in the mobile phase at the start of the gradient. | Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions, or in the mobile phase itself. |
| Peak splitting or tailing leading to incorrect fraction collection. | Optimize the HPLC method (see Q3 in FAQs). Ensure the sample is fully dissolved before injection. | |
| Compound precipitation in the collection tube. | Collect fractions into tubes containing a small amount of a solvent in which the compound is highly soluble. |
HPLC-Specific Issues
| Symptom | Possible Cause | Suggested Solution |
| Broad Peaks | Mobile phase flow rate is too low. | Adjust the flow rate to the column's optimal range. |
| Leak in the system (especially between column and detector). | Check all fittings for leaks. | |
| Column is overloaded. | Reduce the injection volume or sample concentration. | |
| Guard column is contaminated or expired. | Replace the guard column. | |
| Split Peaks | Partially clogged inlet frit. | Replace the column inlet frit. |
| Void at the head of the column. | This may require repacking or replacing the column. | |
| Sample solvent is incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[6] | |
| Baseline Noise or Drift | Contaminated mobile phase. | Use fresh, HPLC-grade solvents and additives. |
| Air bubbles in the pump or detector. | Degas the mobile phase thoroughly. Purge the pump and detector. | |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Variable Retention Times | Inconsistent mobile phase preparation. | Prepare the mobile phase carefully and consistently. Consider preparing a larger batch to be used for a series of runs. |
| Pump malfunction. | Check the pump for leaks and ensure it is delivering a consistent flow rate. | |
| Changes in column chemistry over time. | Dedicate a column for a specific method or use a column from the same manufacturing batch for critical separations. |
Experimental Protocols
General Protocol for the Purification of Heronamides
This protocol is a representative method based on the published purification of heronamides from Streptomyces niveus.[1]
-
Fermentation and Extraction:
-
Culture Streptomyces sp. in a suitable production medium.
-
Centrifuge the fermentation broth (e.g., 140 L) to separate the supernatant from the mycelial cake.
-
Extract the supernatant three times with an equal volume of ethyl acetate (EtOAc).
-
Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude extract.
-
-
Sequential Chromatography:
-
Sephadex LH-20 Column Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing heronamides.
-
-
Silica Gel Column Chromatography:
-
Pool the active fractions and evaporate the solvent.
-
Dissolve the residue in a minimal amount of a non-polar solvent (e.g., chloroform or a hexane/EtOAc mixture).
-
Apply to a silica gel column equilibrated with the same non-polar solvent.
-
Elute with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane, or methanol in chloroform).
-
Collect and analyze fractions as described above.
-
-
ODS Column Chromatography:
-
Pool and concentrate the fractions containing the target compound.
-
Dissolve the residue in a methanol/water mixture.
-
Apply to an ODS (C18) column equilibrated with a high-aqueous mobile phase (e.g., 20% methanol in water).
-
Elute with a stepwise or linear gradient of increasing methanol or acetonitrile concentration.
-
Collect and analyze fractions.
-
-
-
Semi-Preparative HPLC:
-
Pool the most enriched fractions and concentrate.
-
Dissolve the sample in the initial mobile phase for HPLC.
-
Inject onto a semi-preparative reversed-phase C18 column.
-
Elute with a suitable mobile phase (e.g., a gradient of acetonitrile in water).
-
Monitor the elution profile with a UV detector (e.g., at 254 nm) and collect the peak corresponding to this compound.[2]
-
Evaporate the solvent from the collected fraction to obtain the pure compound.
-
Data Presentation
Table 1: Representative Chromatographic Stages and Conditions
| Chromatography Step | Stationary Phase | Typical Mobile Phase System | Elution Mode | Purpose |
| Size-Exclusion | Sephadex LH-20 | Methanol | Isocratic | Separation by molecular size |
| Normal-Phase Column | Silica Gel (60 Å, 230-400 mesh) | Hexane/Ethyl Acetate or Chloroform/Methanol | Gradient | Separation by polarity |
| Reversed-Phase Column | ODS (C18) | Water/Methanol or Water/Acetonitrile | Gradient | Separation by hydrophobicity |
| Semi-Preparative HPLC | C18 (e.g., 10 x 250 mm, 5 µm) | Water/Acetonitrile (may contain 0.1% TFA) | Gradient or Isocratic | Final high-resolution purification |
Table 2: Representative Semi-Preparative HPLC Parameters
| Parameter | Recommended Starting Condition | Notes for Optimization |
| Column | Reversed-Phase C18 (10 x 250 mm, 5 µm) | For different selectivity, consider Phenyl-Hexyl or Cyano columns. |
| Mobile Phase A | Water (HPLC Grade) + 0.1% TFA | TFA can improve peak shape but may be difficult to remove. Formic acid is an alternative. |
| Mobile Phase B | Acetonitrile (HPLC Grade) + 0.1% TFA | Methanol can be used as an alternative organic modifier. |
| Gradient | 40-80% B over 30 minutes | A shallower gradient may be needed for closely eluting impurities. |
| Flow Rate | 4.0 mL/min | Adjust based on column dimensions and backpressure limits. |
| Detection Wavelength | 254 nm | Determine the λmax of your compound for optimal sensitivity. |
| Injection Volume | 100-500 µL | Dependent on sample concentration and column loading capacity. |
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for low purification yield.
References
- 1. Heronamides G–L, polyene macrolactams from Streptomyces niveus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Phenolic Polyketides from the Co-Cultivation of Marine-Derived Penicillium sp. WC-29-5 and Streptomyces fradiae 007 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsdr.org [ijsdr.org]
Validation & Comparative
Enantiomeric Duel in Antifungal Activity: ent-Heronamide C vs. Heronamide C
A Comparative Analysis for Researchers and Drug Development Professionals
The quest for novel antifungal agents with unique mechanisms of action is a critical endeavor in the face of growing resistance to existing therapies. Among the promising natural products are the heronamides, polyene macrolactams that exhibit potent activity against fungal pathogens. This guide provides a detailed comparison of the biological activities of two enantiomeric forms, ent-Heronamide C and the naturally occurring Heronamide C, with a focus on their antifungal efficacy, mechanism of action, and the structural determinants of their bioactivity.
Quantitative Comparison of Antifungal Potency
The antifungal activity of this compound and Heronamide C has been primarily evaluated against the fission yeast Schizosaccharomyces pombe. Experimental data reveals a significant difference in the potency of these two enantiomers, highlighting the stereospecificity of their biological target interaction. While both compounds exhibit antifungal properties, Heronamide C is considerably more potent.
| Compound | Organism | Assay Type | IC50 (µM) | Relative Potency |
| This compound | S. pombe (wild-type) | Growth Inhibition | 0.26 | 1x |
| Heronamide C | S. pombe (wild-type) | Growth Inhibition | ~0.026 | ~10x |
| This compound | S. pombe (erg2Δ mutant) | Growth Inhibition | 0.44 | - |
| This compound | S. pombe (erg31Δ erg32Δ double mutant) | Growth Inhibition | 0.38 | - |
Note: The IC50 value for Heronamide C is estimated based on the reported 10-fold higher potency compared to this compound.
The data clearly indicates that the natural enantiomer, Heronamide C, is approximately 10 times more effective at inhibiting the growth of wild-type S. pombe than its synthetic counterpart, this compound. This suggests that the chiral centers within the molecule play a crucial role in its interaction with its biological target.
Mechanism of Action: Targeting the Fungal Cell Membrane
Both this compound and Heronamide C exert their antifungal effects by targeting the cell membrane.[1][2] Their lipophilic polyene structure allows them to interact with and insert into the lipid bilayer. Specifically, heronamides show a tight physical interaction with saturated hydrocarbon chains within the membrane lipids.[1][2]
This interaction is believed to disrupt the integrity and fluidity of the cell membrane, likely by perturbing the structure of membrane microdomains.[1][2] The consequence of this membrane disruption is an alteration in normal cellular processes, leading to abnormal cell wall morphology and ultimately, inhibition of fungal growth.[1][2] The difference in potency between the two enantiomers strongly suggests a specific, chiral recognition event at the membrane level.
Experimental Protocols
The determination of the antifungal activity of this compound and Heronamide C typically involves standardized cell-based assays. A representative experimental protocol is outlined below.
Antifungal Susceptibility Testing using Broth Microdilution
1. Preparation of Fungal Inoculum:
-
A culture of Schizosaccharomyces pombe is grown on a suitable agar medium (e.g., Yeast Extract with Supplements - YES agar) at 30°C.
-
A single colony is used to inoculate a liquid medium (e.g., YES broth) and incubated with shaking until it reaches the logarithmic growth phase.
-
The cell density is then adjusted to a standard concentration (e.g., 1 x 10^5 cells/mL) in the final test medium.
2. Preparation of Compound Dilutions:
-
Stock solutions of this compound and Heronamide C are prepared in a suitable solvent (e.g., DMSO).
-
A series of twofold dilutions of each compound are prepared in a 96-well microtiter plate using the appropriate liquid growth medium.
3. Incubation:
-
The standardized fungal inoculum is added to each well of the microtiter plate containing the compound dilutions.
-
The plate is incubated at 30°C for a defined period (e.g., 24-48 hours).
4. Determination of IC50:
-
Fungal growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
The percentage of growth inhibition is calculated for each compound concentration relative to a no-drug control.
-
The IC50 value, the concentration of the compound that inhibits 50% of fungal growth, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Structural Insights and Future Directions
The significant difference in biological activity between this compound and Heronamide C underscores the importance of stereochemistry in their molecular recognition by the fungal cell membrane. The precise nature of this chiral interaction remains an area of active investigation. Further studies, including advanced molecular modeling and biophysical assays with model membranes, could provide a more detailed understanding of how these molecules orient themselves within the lipid bilayer and interact with specific membrane components.
References
Validating the Antifungal Potential of ent-Heronamide C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal activity of ent-Heronamide C against other established antifungal agents. The data presented is based on available experimental findings to assist researchers in evaluating its potential as a novel antifungal candidate.
Comparative Antifungal Activity
The antifungal efficacy of this compound has been evaluated against the fission yeast Schizosaccharomyces pombe. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against wild-type and specific mutant strains of S. pombe. For a comprehensive comparison, this table also includes available Minimum Inhibitory Concentration (MIC) data for other antifungal agents against the same organism, compiled from various studies.
It is important to note that the data for this compound and the other antifungal agents are from different studies and may have been obtained under varying experimental conditions. Therefore, a direct comparison should be made with caution.
| Antifungal Agent | Fungal Strain | IC50 (µM) | MIC (µg/mL) | Reference |
| This compound | S. pombe (wild-type) | 0.26 | - | [1] |
| S. pombe (erg2Δ mutant) | 0.44 | - | [1] | |
| S. pombe (erg31Δerg32Δ double mutant) | 0.38 | - | [1] | |
| 8-deoxyheronamide C | S. pombe (wild-type) | ~0.52 (2-fold less potent than this compound) | - | [1] |
| Heronamide C | S. pombe (wild-type) | ~0.026 (10-fold more potent than this compound) | - | [1] |
| 16,17-dihydroheronamide C | S. pombe (wild-type) | >50 | - | [1] |
| Clotrimazole | S. pombe | - | 0.05 - 0.15 | [2] |
| Terbinafine | S. pombe | - | 0.01 - 0.03 | [2] |
| Amphotericin B | S. pombe | - | Potent inhibitory activity in combination with micafungin | [3] |
| Fluconazole | S. pombe | - | Activity tested, specific MIC not detailed in abstract | [3] |
Mechanism of Action: Targeting the Fungal Cell Membrane
Heronamides, including this compound, exert their antifungal effect by targeting the fungal cell membrane.[4] Unlike azoles, which inhibit ergosterol synthesis, heronamides directly interact with the lipid bilayer.[4] The proposed mechanism involves the binding of the heronamide molecule to saturated hydrocarbon chains within the membrane phospholipids.[4] This interaction is believed to disrupt the integrity and fluidity of the cell membrane, leading to the perturbation of membrane microdomains and ultimately causing cell death.[4] The lack of activity of 16,17-dihydroheronamide C underscores the critical role of the C16-C17 double bond in this interaction.[5][6]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Determination of IC50 and MIC for Antifungal Susceptibility
The following is a generalized protocol for determining the IC50 (50% inhibitory concentration) and MIC (Minimum Inhibitory Concentration) of an antifungal compound against yeast, based on standard methodologies.
1. Preparation of Fungal Inoculum:
-
A single colony of the yeast strain is inoculated into a suitable liquid medium (e.g., Yeast Extract Sucrose (YES) medium for S. pombe).
-
The culture is incubated at an appropriate temperature (e.g., 27°C for S. pombe) with shaking until it reaches the logarithmic growth phase.
-
The yeast cells are then harvested, washed with sterile saline or medium, and resuspended to a standardized concentration (e.g., ~10^6 cells/well).[2]
2. Preparation of Antifungal Agent Dilutions:
-
The antifungal agent is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of two-fold dilutions of the antifungal agent are prepared in the appropriate growth medium in a 96-well microtiter plate.
3. Incubation:
-
The standardized fungal inoculum is added to each well of the microtiter plate containing the antifungal dilutions.
-
A drug-free control well is included.
-
The plate is incubated for a defined period (e.g., 48 hours) at the optimal growth temperature for the yeast strain.[2]
4. Data Analysis and Determination of IC50/MIC:
-
After incubation, the growth in each well is measured using a microplate reader to determine the optical density (OD).
-
The percentage of growth inhibition is calculated for each concentration of the antifungal agent relative to the drug-free control.
-
The IC50 is determined as the concentration of the drug that causes a 50% reduction in growth.[2]
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth.
Caption: Generalized workflow for antifungal susceptibility testing.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. A Genomewide Screen in Schizosaccharomyces pombe for Genes Affecting the Sensitivity of Antifungal Drugs That Target Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Genome-Wide Screening of Potential Target Genes to Enhance the Antifungal Activity of Micafungin in Schizosaccharomyces pombe | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antifungal Activity of 16,17-Dihydroheronamide C and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Unraveling the Specificity of ent-Heronamide C: A Comparative Guide to its Membrane Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ent-Heronamide C and its analogs, focusing on their cross-reactivity and interactions with cellular membranes. While direct off-target protein binding studies for this compound are not extensively documented in publicly available literature, this guide synthesizes the existing data on its primary mode of action: the interaction with lipid bilayers. The "cross-reactivity" is therefore discussed in the context of differential interactions with various membrane compositions and compared with structurally related compounds.
Executive Summary
This compound, the synthetic enantiomer of the natural product Heronamide C, exhibits potent antifungal activity. This biological function is primarily attributed to its interaction with the saturated hydrocarbon chains of lipids within cellular membranes. This guide presents quantitative data on the antifungal efficacy of this compound and its analogs, details the experimental protocols used to assess these interactions, and provides a framework for understanding their structure-activity relationships.
Comparative Analysis of Antifungal Activity
The antifungal potency of this compound and its analogs has been evaluated against fission yeast (Schizosaccharomyces pombe). The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their biological efficacy, which is directly linked to their membrane-disrupting capabilities.
| Compound | Target Organism | IC50 (µM) | Reference |
| This compound | S. pombe (wild-type) | 0.26 | [1] |
| 8-deoxyheronamide C | S. pombe (wild-type) | ~0.52 (inferred) | [1] |
| Heronamide C | S. pombe (wild-type) | ~0.026 (inferred) | [1] |
| 16,17-dihydroheronamide C | S. pombe (wild-type) | > 50 | [1] |
Key Observations:
-
This compound demonstrates significant antifungal activity, although it is approximately 10-fold less potent than the natural Heronamide C.[1] This suggests that while the interaction with the membrane is the primary mechanism, chiral recognition by membrane components may play a role in enhancing the biological activity.
-
8-deoxyheronamide C is less potent than Heronamide C, indicating the importance of the hydroxyl groups for optimal interaction with the lipid bilayer.
-
The lack of activity of 16,17-dihydroheronamide C highlights the critical role of the C16-C17 double bond in the molecule's ability to interact with and disrupt the cell membrane.[1]
Understanding the Target: Interaction with Lipid Membranes
The primary target of the Heronamide family of compounds is the cell membrane. Studies have shown a specific interaction with lipids containing saturated hydrocarbon chains.[2] This interaction is thought to disrupt the structure and function of the membrane, leading to cell death.
Signaling Pathway and Mechanism of Action
While a classical signaling pathway is not applicable to the direct membrane disruption mechanism of this compound, the logical flow of its action can be visualized as follows:
Caption: Conceptual pathway of this compound action.
Experimental Protocols
The investigation of the interaction between small molecules like this compound and lipid membranes relies on biophysical techniques such as Surface Plasmon Resonance (SPR).
Surface Plasmon Resonance (SPR) for Small Molecule-Lipid Interaction
SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., a lipid bilayer) immobilized on a sensor surface.
Experimental Workflow:
Caption: SPR workflow for small molecule-lipid interaction.
Detailed Method:
-
Sensor Chip Preparation: An L1 sensor chip is typically used for lipid-based assays. The chip surface is cleaned and prepared for liposome capture.
-
Liposome Preparation: Small unilamellar vesicles (SUVs) are prepared with the desired lipid composition (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine [DMPC] to mimic membranes with saturated hydrocarbon chains, or other compositions to test for cross-reactivity).
-
Liposome Immobilization: The prepared liposomes are injected over the sensor chip surface, where they fuse and form a stable lipid bilayer.
-
Analyte Injection: A solution containing this compound or its analog at various concentrations is flowed over the immobilized lipid bilayer.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is recorded in real-time as a sensorgram.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD), a measure of binding affinity, is then calculated as the ratio of kd/ka.
Antifungal Susceptibility Testing
The IC50 values are determined using a broth microdilution method.
Detailed Method:
-
Yeast Culture: S. pombe cells are grown in a suitable liquid medium to a logarithmic phase.
-
Compound Dilution: A serial dilution of the test compound (this compound or analogs) is prepared in a 96-well microtiter plate.
-
Inoculation: The yeast culture is diluted and added to each well of the microtiter plate containing the test compound.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 30°C) for a defined period (e.g., 24-48 hours).
-
Growth Measurement: Cell growth is assessed by measuring the optical density (OD) at 600 nm using a microplate reader.
-
IC50 Determination: The OD values are plotted against the compound concentrations, and the IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.
Conclusion
The available evidence strongly suggests that the biological activity of this compound and its analogs is mediated by their direct interaction with and disruption of fungal cell membranes. The "cross-reactivity" of these compounds can be understood as their differential affinity for membranes of varying lipid compositions. The structure-activity relationship data indicates that specific structural features, such as the C16-C17 double bond and the stereochemistry of the molecule, are crucial for potent antifungal activity. While direct protein off-target data is currently lacking, the methodologies outlined in this guide provide a robust framework for further investigation into the membrane-interacting properties of this promising class of compounds. Future studies employing SPR with a diverse panel of lipid compositions will be invaluable in fully elucidating the specificity and cross-reactivity profile of this compound.
References
- 1. Design, Synthesis, and Antifungal Activity of 16,17-Dihydroheronamide C and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and biological activity of 8-deoxyheronamide C from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ent-Heronamide C and Standard Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel antifungal agent ent-Heronamide C with established antifungal drugs, including fluconazole, amphotericin B, and caspofungin. The information presented is intended to support research and development efforts in the field of mycology and infectious diseases.
Quantitative Antifungal Activity
The following table summarizes the in vitro antifungal activity of this compound and comparator agents against the fission yeast Schizosaccharomyces pombe. It is important to note that direct comparison of inhibitory concentrations can be influenced by variations in experimental conditions. The data for this compound is derived from studies on S. pombe, while data for comparator agents against this specific model organism under identical conditions is limited in publicly available literature. The provided MIC ranges for comparator agents are against various Candida species, which are common benchmarks for antifungal activity.
| Antifungal Agent | Target Organism | Method | Endpoint | Concentration (µM) | Concentration (µg/mL) | Reference |
| This compound | S. pombe (wild-type) | Broth Microdilution | IC₅₀ | 0.26 | ~0.12 | [1] |
| 8-deoxyheronamide C | S. pombe (wild-type) | Broth Microdilution | IC₅₀ | 0.59 | ~0.27 | [1] |
| Fluconazole | Candida spp. | Broth Microdilution (NCCLS M27-A2) | MIC | 0.25 - >64 | 0.07 - >19.6 | [2][3][4] |
| Amphotericin B | Candida spp. | Broth Microdilution (NCCLS M27-A2) | MIC | 0.03 - 2 | 0.03 - 1.85 | [2][3][4] |
| Caspofungin | Candida spp. | Broth Microdilution (NCCLS M27-A2) | MIC | 0.06 - 4 | 0.07 - 4.4 | [2][3] |
Note on Comparability: The IC₅₀ values for this compound were determined against the fission yeast Schizosaccharomyces pombe. The MIC values for the standard antifungal agents are presented for various species of Candida, a common pathogenic yeast. Methodological differences in susceptibility testing can lead to variations in results.
Experimental Protocols
Antifungal Susceptibility Testing of this compound against Schizosaccharomyces pombe
The following protocol is based on the methodology described in the study by Kanoh et al.
-
Yeast Strain and Culture Conditions: Wild-type Schizosaccharomyces pombe is grown in a standard rich yeast extract with supplements (YES) medium.
-
Inoculum Preparation: An overnight culture of S. pombe is diluted in fresh YES medium to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05.
-
Drug Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in YES medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Incubation: The prepared yeast inoculum is added to each well of the microtiter plate containing the drug dilutions. The plate is then incubated at an appropriate temperature (e.g., 30°C) for a defined period (e.g., 24-48 hours).
-
Growth Inhibition Assessment: After incubation, the OD₆₀₀ of each well is measured using a microplate reader to determine yeast growth.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve. The IC₅₀ is the concentration of the compound that inhibits 50% of yeast growth.
Standardized Antifungal Susceptibility Testing (CLSI/EUCAST Broth Microdilution)
The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized broth microdilution methods for yeasts.[2][5]
-
Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is typically used.[6]
-
Inoculum Preparation: Yeast colonies are suspended in sterile water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ cells/mL.[6] This suspension is further diluted in the test medium.
-
Drug Dilution: Antifungal agents are serially diluted in the microtiter plates according to the specific CLSI or EUCAST guidelines.
-
Incubation: The inoculated plates are incubated at 35°C for 24 to 48 hours.[2][6]
-
Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant reduction in growth compared to the drug-free control. For azoles and echinocandins, this is typically a ≥50% reduction in turbidity, while for amphotericin B, it is often complete inhibition of visible growth.[5]
Mechanisms of Action and Signaling Pathways
This compound: Cell Membrane Disruption
This compound and its parent compound, heronamide C, are thought to exert their antifungal effect by interacting with and perturbing the fungal cell membrane.[7] This interaction is believed to be with the lipid components of the membrane, particularly those with saturated hydrocarbon chains, leading to a loss of membrane integrity and subsequent cell death.[7]
Caption: Mechanism of this compound.
Fluconazole: Ergosterol Biosynthesis Inhibition
Fluconazole is a triazole antifungal that inhibits the fungal cytochrome P450 enzyme 14α-demethylase.[1][8][9][10][11] This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[1][9][10] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane structure and function.[9]
Caption: Fluconazole's inhibition of ergosterol synthesis.
Amphotericin B: Direct Membrane Disruption via Ergosterol Binding
Amphotericin B is a polyene antifungal that binds directly to ergosterol in the fungal cell membrane.[12][13][14][15] This binding leads to the formation of pores or channels in the membrane, causing leakage of intracellular ions and small molecules, which ultimately results in fungal cell death.[12][13][14]
Caption: Amphotericin B mechanism of action.
Caspofungin: Cell Wall Synthesis Inhibition
Caspofungin belongs to the echinocandin class of antifungals and acts by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[16][17][18] This is achieved through the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[16][17] The disruption of cell wall synthesis compromises the structural integrity of the fungal cell, leading to osmotic instability and cell death.[17]
Caption: Caspofungin's inhibition of cell wall synthesis.
References
- 1. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]
- 2. scispace.com [scispace.com]
- 3. In vitro activity of caspofungin compared to amphotericin B, fluconazole, and itraconazole against Candida strains isolated in a Turkish University Hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fluconazole: mechanism, spectrum, resistance, pharmacokinetics, uses and side effects - Online Biology Notes [onlinebiologynotes.com]
- 10. droracle.ai [droracle.ai]
- 11. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 13. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 14. Amphotericin B: Mechanism of Action_Chemicalbook [chemicalbook.com]
- 15. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 18. droracle.ai [droracle.ai]
Unraveling the Structural Secrets of ent-Heronamide C: A Comparative Guide to its Biological Activity
For researchers and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological function is paramount. This guide provides a detailed comparison of ent-Heronamide C and its analogs, offering insights into the key structural features governing its antifungal activity. The data presented is supported by experimental findings, with detailed methodologies provided for key assays.
Heronamide C, a polyene macrolactam isolated from a marine-derived Streptomyces sp., has garnered attention for its potent antifungal properties.[1] Its unique mode of action, which involves targeting saturated hydrocarbon chains in lipid membranes, makes it a promising candidate for further investigation.[2][3][4][5] The synthesis and biological evaluation of its enantiomer, this compound, and other analogs have been crucial in elucidating the structure-activity relationships (SAR) that drive its efficacy.
Comparative Antifungal Activity of Heronamide C Analogs
The antifungal activity of this compound and its analogs has been evaluated against wild-type fission yeast (Schizosaccharomyces pombe). The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, serves as the key metric for comparison.
| Compound | Modification | MIC (µM) |
| Heronamide C | Natural Product | 5.9 |
| This compound | Enantiomer of Heronamide C | >100 |
| 16,17-Dihydroheronamide C | Saturation of the C16-C17 double bond | >100 |
Data sourced from Kanoh et al., 2021.[6][7]
The data clearly indicates that both the stereochemistry and the presence of the C16-C17 double bond are critical for the antifungal activity of Heronamide C. The enantiomer, this compound, and the analog with a saturated C16-C17 bond, 16,17-Dihydroheronamide C, both exhibit a significant loss of activity, with MIC values greater than 100 µM.[6][7][8][9] This underscores the high degree of chiral recognition between Heronamide C and its cellular target, likely components of the cell membrane.[6][8][10]
Deciphering the Structure-Activity Relationship
The dramatic decrease in antifungal activity observed with subtle structural modifications highlights the stringent requirements for potent biological function. The following diagram illustrates the logical flow of the structure-activity relationship findings.
Experimental Protocols
A modular synthetic strategy was employed for the total synthesis of this compound and its analogs, allowing for the targeted modification of specific structural motifs.[9][10] The evaluation of their biological activity was conducted using a standardized antifungal susceptibility test.
Synthesis of this compound
The total synthesis of this compound was achieved through a convergent approach, involving the coupling of two key fragments followed by macrolactamization. A detailed, step-by-step synthetic scheme can be found in the work of Kanoh et al.[10] The general workflow for the synthesis and evaluation is depicted below.
Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds was determined using a broth microdilution method against Schizosaccharomyces pombe.
1. Culture Preparation: S. pombe was cultured in YES medium at 30°C until the mid-logarithmic phase.
2. Compound Dilution: The test compounds were serially diluted in DMSO to achieve a range of concentrations.
3. Microplate Assay: The yeast culture was diluted and added to the wells of a 96-well microplate containing the serially diluted compounds.
4. Incubation: The microplates were incubated at 30°C for 24-48 hours.
5. MIC Determination: The MIC was determined as the lowest concentration of the compound that resulted in no visible growth of the yeast.
Conclusion
The structure-activity relationship studies of this compound and its analogs have provided definitive evidence for the critical roles of stereochemistry and the C16-C17 double bond in its potent antifungal activity. These findings not only contribute to a deeper understanding of the molecular interactions between Heronamide C and its target but also provide a rational basis for the design of future antifungal agents with improved efficacy and specificity. The modular synthetic approach paves the way for the generation of a diverse library of Heronamide C analogs, enabling further exploration of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and biological activity of 8-deoxyheronamide C from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure and biological activity of 8-deoxyheronamide C from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes. (2014) | Ryosuke Sugiyama | 54 Citations [scispace.com]
- 6. Design, Synthesis, and Antifungal Activity of 16,17-Dihydroheronamide C and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
Unraveling the Enantioselective Mechanism of Action of ent-Heronamide C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ent-Heronamide C, a synthetic enantiomer, with its natural counterpart, Heronamide C, and other membrane-targeting agents. We delve into the experimental data that confirms its mechanism of action, focusing on its interaction with fungal cell membranes. This document is intended to be a valuable resource for researchers in antifungal drug discovery and development.
At a Glance: Comparative Antifungal Activity
This compound was designed as a molecular probe to investigate the stereospecificity of Heronamide C's biological activity.[1][2] While sharing the same molecular formula and connectivity, its mirrored stereochemistry leads to differences in its antifungal potency, highlighting the chiral nature of its interaction with cellular targets.
| Compound | Target Organism | IC50 (µM) | Reference |
| This compound | Schizosaccharomyces pombe (wild-type) | 0.26 | [3] |
| S. pombe (erg2Δ mutant) | 0.44 | [3] | |
| S. pombe (erg31Δerg32Δ double mutant) | 0.38 | [3] | |
| Heronamide C | Schizosaccharomyces pombe (wild-type) | ~0.026 (10-fold more potent than this compound) | [3] |
| 8-deoxyheronamide C | Schizosaccharomyces pombe (wild-type) | ~0.52 (20-fold less potent than Heronamide C) | [3] |
| BE-14106 | Schizosaccharomyces pombe | 0.50 | [4] |
| Amphotericin B | Various Fungi | Broad range, typically <1 µM | N/A |
Table 1: Comparative in vitro antifungal activity of this compound and related compounds. The data illustrates the superior potency of the natural (+)-enantiomer, Heronamide C, and provides a benchmark against other membrane-active agents.
Mechanism of Action: Targeting Saturated Lipid Chains in Fungal Membranes
Heronamides exert their antifungal effect by directly interacting with the fungal cell membrane.[5] Unlike polyene antibiotics such as Amphotericin B that bind to ergosterol, heronamides specifically target saturated hydrocarbon chains within membrane lipids.[6] This interaction disrupts the organization of membrane microdomains, often referred to as lipid rafts, which are crucial for various cellular processes, including cell wall synthesis and signaling.[5][7]
The enantiomer, this compound, is believed to share this fundamental mechanism of action. However, the difference in potency between this compound and Heronamide C strongly suggests that the interaction with the membrane components is stereospecific.[8] This chiral recognition likely influences the binding affinity and the degree of membrane perturbation.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of action for Heronamide C and its enantiomer.
Experimental Confirmation: Key Methodologies
The mechanism of action of heronamides has been elucidated through a combination of biophysical and cell-based assays.
Surface Plasmon Resonance (SPR)
SPR has been instrumental in demonstrating the direct physical interaction between heronamides and lipid membranes.[5] This technique measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding events without the need for labels.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure and biological activity of 8-deoxyheronamide C from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small-Molecule Modulation of Lipid-Dependent Cellular Processes against Cancer: Fats on the Gunpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antifungal Activity of 16,17-Dihydroheronamide C and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Yields and Step Counts
An Independent Review of Synthetic Strategies Toward ent-Heronamide C
In the landscape of natural product synthesis, the heronamides present a formidable challenge due to their complex polyene structures and multiple stereocenters. This guide provides an independent verification and comparison of the synthetic strategies reported for this compound, the enantiomer of the naturally occurring Heronamide C. The primary focus is on the modular synthetic approach, which stands as the sole reported pathway to this compound to date. For comparative purposes, this guide will also analyze an earlier-generation synthesis of the natural Heronamide C, as both strategies originate from the same research consortium and offer valuable insights into the evolution of the synthetic design.
The synthesis of this compound has been achieved through a highly modular strategy.[1] A direct comparison with an independent synthesis is not possible due to the absence of other published routes. However, a comparison with the same research group's earlier synthesis of the natural enantiomer provides a benchmark for efficiency and convergency. The data is summarized in Table 1.
| Metric | Modular Synthesis of this compound | First-Generation Synthesis of Heronamide C |
| Overall Yield | Not explicitly reported | Not explicitly reported |
| Longest Linear Sequence | Information not available | Information not available |
| Key Coupling Yield (Stille) | 40% | Information not available |
| Macrolactamization Yield | 53% (over 2 steps) | Information not available |
| Final Deprotection Yield | 90% | Information not available |
| Table 1: Comparison of Key Reaction Yields in Heronamide Synthesis. The modular synthesis of this compound reports specific yields for late-stage transformations.[1] Data for the first-generation synthesis is less detailed in the available literature.[2][3] |
Synthetic Strategies and Methodologies
The successful synthesis of this compound relies on a convergent and modular approach.[1][4] This stands in contrast to an earlier, more linear strategy developed for the synthesis of the proposed structure of Heronamide C.[2][3][5]
The Modular Synthesis of this compound
The modular strategy for this compound involves the synthesis of two key fragments, which are then coupled and cyclized.[1]
Experimental Protocol: Stille Coupling of Fragments
The C1-C13 fragment (ent-9) and the C14-C27 fragment (12) were coupled using Stille conditions to yield the seco-acid (31) in a 40% yield.[1]
Experimental Protocol: Macrolactamization and Deprotection
The seco-acid (31) was treated with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) followed by (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) to afford the TES-protected macrolactam (32) in a 53% yield over two steps. The final deprotection of the triethylsilyl (TES) ethers was achieved using tetrabutylammonium fluoride (TBAF) to give this compound in 90% yield.[1]
First-Generation Synthesis of Heronamide C
An earlier approach to the proposed structure of Heronamide C utilized a Sato-Micalizio reductive alkyne-alkyne coupling and a remote-amine-controlled stannylcupration to construct key fragments. The macrocycle was then closed via an intramolecular Stille coupling.[2][3] While this route successfully produced the target molecule, the development of the more modular strategy suggests a desire for increased convergence and efficiency.
Visualizing the Synthetic Pathways
The logical flow of the modular synthesis of this compound is depicted below, highlighting the convergent assembly of the final product.
Figure 1: Convergent synthesis of this compound.
Conclusion
The synthesis of this compound has been accomplished through a sophisticated modular strategy. While a direct comparison to independent synthetic routes is not yet possible, the evolution from an earlier-generation synthesis of the natural enantiomer highlights a trend towards more convergent and efficient chemical plans. The detailed experimental protocols for the key late-stage transformations provide a clear roadmap for researchers in the field. Further work from other research groups would be beneficial to provide a broader context for the independent verification of this complex total synthesis.
References
A Comparative Analysis of the Cytotoxic Effects of Heronamide Analogs
An Objective Guide for Researchers and Drug Development Professionals
Heronamides, a class of polyene macrolactams isolated from marine-derived Streptomyces species, have garnered significant interest in the scientific community for their potent biological activities. This guide provides a comparative analysis of the cytotoxicity of various heronamide analogs against several cancer cell lines, supported by experimental data. It also details the experimental protocols for the cited cytotoxicity assays and illustrates the proposed mechanism of action.
Comparative Cytotoxicity of Heronamide Analogs
The cytotoxic potential of several heronamide analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. The data indicates that the cytotoxic activity of heronamide analogs can vary significantly based on their structural features and the cancer cell line being tested.
| Heronamide Analog | Cell Line | IC50 (µM) |
| Heronamide G | BGC-823 (gastric carcinoma) | >10 |
| H460 (lung carcinoma) | >10 | |
| Ishikawa (endometrial carcinoma) | >10 | |
| SMMC-7721 (hepatocellular carcinoma) | >10 | |
| Heronamide H | BGC-823 | >10 |
| H460 | >10 | |
| Ishikawa | >10 | |
| SMMC-7721 | >10 | |
| Heronamide I | BGC-823 | 5.2 |
| H460 | 3.8 | |
| Ishikawa | 6.1 | |
| SMMC-7721 | 4.5 | |
| Heronamide J | BGC-823 | 2.1 |
| H460 | 1.9 | |
| Ishikawa | 3.3 | |
| SMMC-7721 | 2.7 | |
| Heronamide K | BGC-823 | >10 |
| H460 | >10 | |
| Ishikawa | >10 | |
| SMMC-7721 | >10 | |
| Heronamide L | BGC-823 | 8.9 |
| H460 | 7.6 | |
| Ishikawa | 9.2 | |
| SMMC-7721 | 8.1 | |
| Unnamed Analog [1] | MESO-1 (mesothelioma) | 2.3 |
| Jurkat (T-lymphoma) | 0.90 |
Mechanism of Action: Targeting the Cell Membrane
Heronamides exert their cytotoxic effects primarily by targeting the cell membrane.[1] Studies have shown that these compounds interact with saturated hydrocarbon chains within the lipid bilayer.[1] This interaction is thought to disrupt the structure and function of membrane microdomains, leading to altered cell morphology and ultimately, cell death. This direct interaction with the lipid membrane represents a distinct mechanism of action compared to many conventional chemotherapeutic agents that target intracellular proteins or nucleic acids.
Caption: Proposed mechanism of action of heronamide analogs.
Experimental Protocols
The cytotoxicity of heronamide analogs is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
1. Cell Seeding:
-
Human cancer cell lines (e.g., BGC-823, H460, Ishikawa, SMMC-7721) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells per well).
-
The plates are incubated for 24 hours to allow the cells to adhere.
2. Compound Treatment:
-
Heronamide analogs are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
A series of dilutions of the heronamide analogs are prepared in culture medium.
-
The medium from the cell plates is replaced with medium containing the various concentrations of the heronamide analogs. Control wells receive medium with DMSO only.
-
The plates are incubated for a specified period, typically 48 to 72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is removed, and a solubilizing agent, such as DMSO or a detergent solution, is added to each well to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each concentration of the heronamide analog compared to the control.
-
The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: A generalized workflow for the MTT cytotoxicity assay.
References
Differential Antifungal Effects of ent-Heronamide C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal properties of ent-Heronamide C, focusing on its differential effects on various fungal strains as documented in scientific literature. The information presented herein is intended to support research and development efforts in the field of antifungal therapeutics.
Comparative Antifungal Activity
This compound has been evaluated for its growth inhibitory effects primarily against the fission yeast Schizosaccharomyces pombe. Its activity has been compared with its natural enantiomer, Heronamide C, and a related analogue, 8-deoxyheronamide C. The data reveals important structure-activity relationships and suggests a specific mode of action.
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and related compounds against wild-type and mutant strains of S. pombe. The mutant strains lack key enzymes in the ergosterol biosynthesis pathway, which is a common target for many antifungal drugs.
| Compound | Fungal Strain | IC50 (µM) |
| This compound | Wild-type | 0.26[1] |
| erg2Δ mutant | 0.44[1] | |
| erg31Δ erg32Δ double mutant | 0.38[1] | |
| Heronamide C | Wild-type | ~0.026 |
| 8-deoxyheronamide C | Wild-type | ~0.52 |
Mechanism of Action: Cell Membrane Perturbation
The available evidence strongly suggests that Heronamides, including this compound, exert their antifungal effects by directly targeting the fungal cell membrane.[2][3][4][5] Unlike antifungal agents that inhibit specific enzymes in a signaling cascade, this compound appears to physically interact with membrane components, leading to a disruption of membrane integrity and function.
Key aspects of the proposed mechanism include:
-
Interaction with Saturated Hydrocarbon Chains: Heronamides have been shown to physically interact with lipids that possess saturated hydrocarbon chains within the cell membrane.[1][2]
-
Perturbation of Membrane Microdomains: This interaction is thought to disrupt the structure and function of membrane microdomains, which are critical for various cellular processes.[1][2]
-
Chiral Recognition: this compound is approximately 10-fold less potent than its natural enantiomer, Heronamide C.[1] This significant difference in activity suggests that there is a stereospecific or "chiral recognition" at the target site within the cell membrane, implying a specific interaction with chiral membrane components.[1][2][3]
The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of this compound action on the fungal cell membrane.
Experimental Protocols
The following is a detailed methodology for a broth microdilution antifungal susceptibility assay, a standard method for determining the IC50 of a compound against yeast.
Broth Microdilution Assay for S. pombe
-
Preparation of Fungal Inoculum:
-
S. pombe cells are cultured in a suitable liquid medium (e.g., YES medium) at 27°C until they reach the mid-logarithmic growth phase.
-
The cells are then collected by centrifugation, washed with sterile water or saline, and resuspended in fresh medium.
-
The cell density is adjusted to a standard concentration (e.g., 1 x 105 cells/mL) using a spectrophotometer or a hemocytometer.
-
-
Preparation of Compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in the assay medium in a 96-well microtiter plate. A range of concentrations should be chosen to encompass the expected IC50 value.
-
Control wells containing medium with solvent but no compound, and medium alone (no cells) are also included.
-
-
Inoculation and Incubation:
-
The standardized fungal inoculum is added to each well of the microtiter plate, resulting in a final cell density of approximately 0.5 x 105 cells/mL.
-
The plate is incubated at 27°C for a defined period (e.g., 48 hours).
-
-
Determination of Growth Inhibition:
-
After incubation, fungal growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
The percentage of growth inhibition is calculated for each compound concentration relative to the growth in the solvent control wells.
-
The IC50 value is determined by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.
-
The following diagram outlines the general workflow for this experimental protocol.
Caption: General workflow for determining the IC50 of this compound.
Structure-Activity Relationship and Comparative Insights
The comparison of this compound with its analogues provides critical insights into its antifungal activity:
-
Importance of the C16-C17 Double Bond: The analogue 16,17-dihydroheronamide C, which lacks the double bond at the C16-C17 position, shows no significant antifungal activity.[3] This highlights the crucial role of this structural feature for the biological function of the heronamide scaffold.
-
Role of Stereochemistry: The reduced potency of this compound compared to Heronamide C underscores the importance of the molecule's three-dimensional structure. This suggests a specific binding orientation within the fungal cell membrane that is optimal for the natural enantiomer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure and biological activity of 8-deoxyheronamide C from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antifungal Activity of 16,17-Dihydroheronamide C and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of ent-Heronamide C: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides essential procedural guidance for the proper disposal of ent-Heronamide C, a potent antifungal agent utilized in research and development.
Given its bioactive nature, this compound and all associated materials must be treated as hazardous chemical waste. Adherence to established institutional and regulatory protocols is mandatory. The following procedures are based on best practices for handling cytotoxic and potent research compounds.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Standard procedure calls for a lab coat or gown, safety goggles, and chemical-resistant gloves.[1][2] All handling of the compound in its solid form or in volatile solvents should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires careful segregation into distinct waste streams to ensure safe handling and treatment.
1. Waste Segregation: At the point of generation, separate waste into the following categories:
-
Solid Waste: Includes contaminated consumables such as gloves, gowns, bench paper, and vials.
-
Liquid Waste: Encompasses unused solutions of this compound, and contaminated solvents. Aqueous and organic solvent waste should be collected separately.
-
Sharps Waste: Consists of any contaminated needles, syringes, or glass Pasteur pipettes.
2. Containerization:
-
All waste containers must be chemically compatible, leak-proof, and have secure screw-top caps.[3][4]
-
Clearly label each container with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Cytotoxic," "Toxic").[4][5]
-
Solid Waste: Collect in a designated, lined container.[1] The container should be kept closed when not in use.
-
Liquid Waste: Use separate, designated carboys for aqueous and halogenated/non-halogenated organic waste.[3] Secondary containment is recommended for all liquid waste containers to mitigate spills.[4]
-
Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container labeled for cytotoxic waste.[1][3][5]
3. Decontamination:
-
Decontaminate all non-disposable equipment and surfaces that have come into contact with this compound. A solution of sodium hypochlorite (0.5%) has been shown to be effective in decontaminating surfaces from cytotoxic compounds, followed by a neutralizing agent and rinsing.[6]
-
Dispose of all cleaning materials, such as wipes and absorbent pads, as contaminated solid waste.[1][6]
4. Storage and Collection:
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[3]
-
Ensure that the SAA is secure and that incompatible waste types are properly segregated.
-
Schedule regular waste pickups with your institution's Environmental Health and Safety (EHS) department. Do not allow waste to accumulate.[4]
5. Final Disposal:
-
The final disposal of this compound waste should be conducted by a certified hazardous waste management facility.
-
The preferred method for the destruction of cytotoxic and potent bioactive compounds is high-temperature incineration.[5][7]
Waste Management Summary
The following table summarizes the handling procedures for different categories of this compound waste.
| Waste Category | Container Type | Labeling Requirements | Disposal Procedure |
| Solid Waste | Lined, leak-proof container with a secure lid. | "Hazardous Waste," "Cytotoxic," "this compound" | Collect in designated container and arrange for EHS pickup for incineration. |
| Liquid Waste (Aqueous) | Chemical-resistant carboy with screw-top cap. | "Hazardous Waste," "Cytotoxic," "this compound," "Aqueous" | Collect in a designated carboy within secondary containment. Arrange for EHS pickup. |
| Liquid Waste (Organic) | Chemical-resistant carboy with screw-top cap. | "Hazardous Waste," "Cytotoxic," "this compound," "Organic Solvents" | Collect separately from aqueous waste in a designated carboy within secondary containment. Arrange for EHS pickup. |
| Sharps Waste | Puncture-resistant sharps container. | "Hazardous Waste," "Cytotoxic Sharps," "this compound" | Place directly into the container. Do not overfill. Seal and arrange for EHS pickup. |
Experimental Workflow for Safe Disposal
The logical flow for the proper management and disposal of this compound waste is depicted below. This workflow ensures that all safety and regulatory requirements are met at each stage of the process.
By implementing these procedures, researchers and laboratory personnel can effectively mitigate the risks associated with this compound, ensuring a safe working environment and responsible stewardship of hazardous materials.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. osha.gov [osha.gov]
- 7. danielshealth.ca [danielshealth.ca]
Essential Safety and Logistical Information for Handling ent-Heronamide C
Disclaimer: No specific Safety Data Sheet (SDS) for ent-Heronamide C was found. The following guidance is based on general best practices for handling potent cytotoxic compounds. Researchers must conduct a risk assessment for their specific use case and adhere to all institutional and national safety regulations.
This document provides essential, immediate safety and logistical information for the handling and disposal of this compound, a compound with antifungal activity that should be handled with care due to its potential cytotoxicity. The procedural guidance herein is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the cytotoxic nature of this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin absorption, or ingestion. The following table summarizes the recommended PPE for handling this compound.[1][2]
| PPE Category | Specification |
| Hand Protection | Double gloving with chemotherapy-rated gloves is required. Cuffs of the inner glove should be tucked under the gown sleeve. |
| Body Protection | A disposable, lint-free, low-permeability gown with a closed front, long sleeves, and tight-fitting cuffs should be worn.[1][2] |
| Eye Protection | Safety glasses with side shields or a face shield are necessary to protect against splashes. |
| Respiratory | An N95 or higher-rated respirator should be used when handling the powdered form of the compound or when there is a risk of aerosol generation.[2] |
| Foot Protection | Closed-toe shoes are required. Shoe covers should be worn in designated cytotoxic handling areas.[1] |
Operational Plan: Safe Handling Protocol
1. Engineering Controls:
-
All manipulations of this compound, especially handling of the solid form and preparation of solutions, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize aerosol generation.[2]
-
The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.[1]
2. Preparation and Handling:
-
Pre-Handling: Before starting any work, ensure all necessary PPE is donned correctly and that all required materials and waste containers are within the containment device.
-
Weighing: If handling the solid compound, weigh it carefully within the BSC to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solvent slowly to the solid to minimize splashing. Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.[1]
-
Labeling: All containers holding this compound must be clearly labeled with "Cytotoxic" or "Chemotherapy" warning labels.[2]
3. Transportation:
-
Within the laboratory, transport this compound in a sealed, leak-proof secondary container.[1][3]
-
For transport outside the immediate laboratory area, use a rigid, shock-resistant, and leak-proof container that is clearly labeled.[1]
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), absorbent pads, and other contaminated materials should be placed in a designated, leak-proof, and puncture-resistant hazardous waste container labeled for cytotoxic waste.[2]
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, leak-proof hazardous waste container. Do not dispose of this waste down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Ensure all containers are properly sealed and labeled before removal.[2]
Emergency Procedures
-
Skin Exposure: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[2]
-
Eye Exposure: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Spills:
-
Small Spills (less than 5 mL or 5 g): Gently cover the spill with absorbent pads to prevent spreading. Clean the area with an appropriate decontaminating solution. All cleanup materials must be disposed of as cytotoxic waste.
-
Large Spills (greater than 5 mL or 5 g): Evacuate the area and restrict access. If a powder is involved, cover it with damp cloths to prevent aerosolization. Follow your institution's emergency spill response procedures.[2]
-
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
